Product packaging for 3,5-Dichloropyridin-4-ol(Cat. No.:CAS No. 17228-71-6)

3,5-Dichloropyridin-4-ol

Cat. No.: B180338
CAS No.: 17228-71-6
M. Wt: 163.99 g/mol
InChI Key: YKCQWIYRLMNGMO-UHFFFAOYSA-N
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Description

3,5-Dichloropyridin-4-ol is a useful research compound. Its molecular formula is C5H3Cl2NO and its molecular weight is 163.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3Cl2NO B180338 3,5-Dichloropyridin-4-ol CAS No. 17228-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-1H-pyridin-4-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQWIYRLMNGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60938118
Record name 3,5-Dichloropyridin-4(1H)-one
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Molecular Weight

163.99 g/mol
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CAS No.

17228-71-6, 17228-70-5
Record name 3,5-Dichloro-4-pyridinol
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Record name 3,5-Dichloro-4(1H)-pyridinone
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Record name 3,5-Dichloropyridin-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloropyridin-4-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3,5-Dichloropyridin-4-ol. This halogenated pyridine derivative is a key intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules. This document consolidates available data on its chemical and physical characteristics, provides an illustrative synthetic pathway, and discusses its relevance in drug discovery, particularly as a precursor to the key intermediate for the synthesis of a known PDE4 inhibitor.

Chemical Identity and Physical Properties

This compound, also known by its synonyms 3,5-Dichloro-4-pyridinol and 3,5-Dichloro-4-pyridinone, is a solid crystalline compound. Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxyl group at position 4. Due to keto-enol tautomerism, it can exist in both the pyridinol and pyridinone forms.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 17228-70-5
Molecular Formula C₅H₃Cl₂NO
Molecular Weight 163.99 g/mol
Appearance Yellow to brown crystalline powder or white to orange to green powder to crystal
Melting Point >340 °C
Boiling Point (Predicted) 242.6 ± 40.0 °C at 760 mmHg
Flash Point (Predicted) 145.8 ± 26.5 °C
SMILES OC1=C(Cl)C=NC=C1Cl
InChI InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2,9H

Solubility:

  • Sparingly soluble in water.

  • Expected to be soluble in various organic solvents, though specific quantitative data is limited.

Synthesis and Characterization

Illustrative Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

Characterization:

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques.

Experimental Protocols for Characterization (General):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) would be prepared. The spectrum would be expected to show a signal for the hydroxyl proton and signals for the two aromatic protons on the pyridine ring.

    • 13C NMR: A proton-decoupled 13C NMR spectrum would reveal the number of unique carbon environments. Signals for the carbon atoms bearing the chlorine, hydroxyl, and nitrogen atoms would be observed at characteristic chemical shifts.

  • Infrared (IR) Spectroscopy:

    • The sample would be analyzed as a solid (e.g., using a KBr pellet or ATR). The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the pyridine ring would also be present.

  • Mass Spectrometry (MS):

    • Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry could be used. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio). Fragmentation patterns would likely involve the loss of chlorine and/or the hydroxyl group.

Role in Drug Development: A Precursor to a Key Intermediate

This compound is a precursor to 4-amino-3,5-dichloropyridine, a critical intermediate in the synthesis of Roflumilast [1][2]. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) and is used in the treatment of chronic obstructive pulmonary disease (COPD)[1][3].

Signaling Pathway Implication:

The end-product, Roflumilast, exerts its therapeutic effect by inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to a reduction in the inflammatory response characteristic of COPD[1][3].

PDE4_Inhibition_Pathway cluster_synthesis Synthesis Roflumilast Roflumilast PDE4 Phosphodiesterase 4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP Inflammation Inflammatory Response cAMP->Inflammation Reduces ATP ATP AC Adenylyl Cyclase AC->cAMP Converts This compound This compound 4-Amino-3,5-dichloropyridine 4-Amino-3,5-dichloropyridine This compound->4-Amino-3,5-dichloropyridine Amination 4-Amino-3,5-dichloropyridine->Roflumilast Coupling Reaction

Caption: Roflumilast synthesis from this compound and its mechanism of action.

Logical Relationship of Information

The information presented in this guide follows a logical progression, starting from the fundamental chemical and physical properties of this compound, moving to its synthesis and characterization, and culminating in its application in drug development.

LogicalFlow A Chemical Identity & Physical Properties (CAS, MW, MP, etc.) C Synthesis & Characterization (Protocols, Spectroscopic Data) A->C B Structure (SMILES, InChI) B->C D Application in Drug Development (Intermediate for Roflumilast) C->D E Mechanism of Action (PDE4 Inhibition) D->E

Caption: Logical flow of information in this technical guide.

Conclusion

This compound is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Its role as a precursor to the key intermediate for the PDE4 inhibitor Roflumilast highlights its importance in the development of treatments for inflammatory diseases. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities. This guide serves as a foundational resource for researchers and developers working with this and related compounds.

References

3,5-Dichloropyridin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloropyridin-4-ol (CAS Number: 17228-70-5), a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and explores its biological activities, with a focus on its role as a scaffold for enzyme inhibitors.

Core Compound Properties

This compound, also known by its synonyms 3,5-Dichloro-4-hydroxypyridine and 3,5-Dichloro-4-pyridinol, is a stable heterocyclic compound.[1][2][3] Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference
CAS Number 17228-70-5[1]
Molecular Formula C₅H₃Cl₂NO[1]
Molecular Weight 163.99 g/mol [1]
Appearance White to yellow or brown crystalline powder[1][3]
Melting Point >340 °C[1]
Boiling Point 242.6 ± 40.0 °C (Predicted)[1]
Density 1.52 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 145.8 ± 26.5 °C[1]
pKa 5.26 ± 0.23 (Predicted)
Storage Temperature 0-8 °C[1]

Synthesis Protocol

Reaction: Electrophilic chlorination of 4-hydroxypyridine.

Materials:

  • 4-hydroxypyridine

  • A suitable chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)

  • An appropriate solvent (e.g., acetonitrile or a chlorinated solvent)

  • Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • In a clean, dry reaction flask under a nitrogen atmosphere, dissolve 4-hydroxypyridine in the chosen solvent.

  • With vigorous stirring, add the chlorinating agent portion-wise to the solution. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain the desired reaction temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield pure this compound.

Note: This is a generalized protocol. Reaction conditions, including the choice of chlorinating agent, solvent, temperature, and reaction time, would need to be optimized for yield and purity.

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant biological activity, particularly as enzyme inhibitors. The core structure serves as a valuable scaffold for the development of potent and selective therapeutic agents.

One of the most notable applications is in the development of Phosphodiesterase 4 (PDE4) inhibitors . A derivative, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), has been identified as a potent and selective PDE4 inhibitor. PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism is particularly relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The signaling pathway affected by PDE4 inhibition is illustrated below:

PDE4_Inhibition_Pathway cluster_cell Cell Interior GPCR GPCR Activation (e.g., by agonist) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Substrate PKA_active Protein Kinase A (Active) Inflammation Pro-inflammatory Cytokine Production PKA_active->Inflammation Inhibits AMP AMP PDE4->AMP Hydrolyzes Inhibitor This compound Derivative Inhibitor->PDE4 Inhibits

References

Spectroscopic Characterization of 3,5-Dichloropyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 3,5-Dichloropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectral characteristics derived from the analysis of structurally similar compounds, namely 3,5-dichloropyridine and 4-hydroxypyridine. This guide also presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental for the structural elucidation and characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of 3,5-dichloropyridine and the influence of a hydroxyl group on the pyridine ring, as observed in the spectra of 4-hydroxypyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons at positions 2 and 6 are chemically equivalent and are expected to appear as a single signal. The hydroxyl proton will also produce a signal, the chemical shift of which can be concentration and solvent dependent.

Parameter Predicted Value (in CDCl₃) Notes
Chemical Shift (δ) H-2, H-6~ 8.2 ppmSinglet, deshielded by the electronegative nitrogen and chlorine atoms.
Chemical Shift (δ) O-HVariableBroad singlet, chemical shift is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also reflect the symmetry of the molecule. The carbon atoms at positions 2 and 6 will be equivalent, as will the carbons at positions 3 and 5. The carbon at position 4, bonded to the hydroxyl group, will be significantly deshielded.

Parameter Predicted Value (in CDCl₃) Notes
Chemical Shift (δ) C-2, C-6~ 145 ppmDeshielded by the adjacent nitrogen atom.
Chemical Shift (δ) C-3, C-5~ 125 ppmDeshielded by the attached chlorine atoms.
Chemical Shift (δ) C-4~ 155 ppmDeshielded by the attached hydroxyl group.

Table 2: Predicted ¹³C NMR Data for this compound.

Predicted IR Spectral Data

The infrared spectrum will provide information about the functional groups present in the molecule. Key diagnostic peaks are expected for the O-H, C=N, C=C, and C-Cl bonds.

Wavenumber (cm⁻¹) Vibration Intensity
3400-3200O-H stretchBroad, Strong
1600-1550C=N stretch (pyridine ring)Medium
1500-1400C=C stretch (pyridine ring)Medium
800-600C-Cl stretchStrong

Table 3: Predicted IR Data for this compound.

Predicted Mass Spectrometry Data

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Parameter Predicted Value Notes
Molecular Ion (M⁺)m/z 163Corresponding to the molecular weight of the compound.
Isotopic PeaksM, M+2, M+4Approximate ratio of 9:6:1, characteristic of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are suitable for the analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.[1]

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

  • Transfer the solution to a standard 5 mm NMR tube.[1]

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Process the free induction decay (FID) with an appropriate window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.[3][4]

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[3]

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]

  • Process the FID and present the spectrum in a similar manner to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[5]

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[5]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

Data Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • The spectrum is usually plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI source).

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be approximately 1 mg/mL.[6]

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.[7][8]

  • The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[7][8][9]

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[7][8][9]

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final Report / Publication Structure_Determination->Final_Report

Caption: A flowchart illustrating the general process of spectroscopic analysis.

References

Navigating the Physicochemical Landscape of 3,5-Dichloropyridin-4-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical physicochemical properties of 3,5-Dichloropyridin-4-ol, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. In the absence of extensive publicly available quantitative data, this document provides a comprehensive framework of experimental protocols to determine the solubility and stability of this molecule. By equipping researchers with detailed methodologies, this guide aims to facilitate informed decision-making in formulation, process development, and regulatory submissions.

Introduction

This compound is a halogenated pyridinol derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application. Solubility influences bioavailability, formulation strategies, and purification processes, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products that could impact safety and efficacy. This guide outlines the necessary experimental procedures to generate these vital datasets.

Physicochemical Properties

A precise understanding of the molecule's intrinsic properties is the foundation for designing robust solubility and stability studies. While experimental data is sparse, computational methods can provide valuable estimates for properties such as pKa and logP, which govern the compound's behavior in different environments.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
pKa (acidic) 6.0 - 7.0Influences solubility in aqueous media at different pH values. The pyridinolic proton is weakly acidic.
pKa (basic) 1.0 - 2.0The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the chloro substituents.
logP 1.5 - 2.5Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.

Note: These values are estimations from computational models and should be experimentally verified.

Solubility Profile

Currently, there is a lack of published quantitative solubility data for this compound in various solvents. The following tables are presented as templates for researchers to populate with experimentally determined values.

Table 2: Thermodynamic Solubility of this compound in Various Solvents at 25°C

SolventDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)
Water80.1
Phosphate Buffer (pH 5.0)~80
Phosphate Buffer (pH 7.4)~80
Phosphate Buffer (pH 9.0)~80
Methanol32.7
Ethanol24.6
Isopropanol18.2
Acetonitrile37.5
Acetone20.7
Dichloromethane8.9
Ethyl Acetate6.0
Tetrahydrofuran7.6
Dimethyl Sulfoxide (DMSO)46.7

Table 3: Kinetic Solubility of this compound in Aqueous Buffers

Buffer SystempHKinetic Solubility (µM)Method
Phosphate Buffered Saline7.4Nephelometry
Simulated Gastric Fluid (SGF)1.2Nephelometry
Simulated Intestinal Fluid (FaSSIF)6.5Nephelometry

Stability Profile

The stability of this compound under various stress conditions is a critical parameter. Forced degradation studies are essential to identify potential degradation products and pathways.

Table 4: Summary of Forced Degradation Studies for this compound

Stress ConditionTime Points% Recovery of Parent CompoundNo. of DegradantsObservations
Acid Hydrolysis (0.1 M HCl, 60°C)0, 2, 6, 12, 24 h
Base Hydrolysis (0.1 M NaOH, 60°C)0, 2, 6, 12, 24 h
Oxidative (3% H₂O₂, RT)0, 2, 6, 12, 24 h
Thermal (80°C, solid state)0, 1, 3, 7 days
Photolytic (ICH Q1B)0, 1.2 million lux hours, 200 watt hours/m²

Experimental Protocols

Detailed methodologies are provided below for the determination of solubility and stability.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator)

  • 0.22 µm syringe filters (chemically compatible with the solvent)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • Calculate the solubility, taking into account the dilution factor.

Kinetic Solubility Determination (Nephelometry)

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Nephelometer (plate reader with light scattering capabilities)

  • Multichannel pipette

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • In a separate 96-well plate, add the aqueous buffer.

  • Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO solutions of the compound to the corresponding wells of the plate containing the aqueous buffer.

  • Mix the plate gently and incubate at room temperature for a specified time (e.g., 2 hours).

  • Measure the light scattering (turbidity) in each well using a nephelometer.

  • The kinetic solubility is defined as the concentration at which a significant increase in the nephelometric signal is observed, indicating the formation of a precipitate.

Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish degradation pathways.[1][2]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat compound.

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store the solid compound and the sample solution in a stability chamber at 80°C.

  • Photolytic Degradation: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark.

  • Sampling and Analysis: At specified time points, withdraw samples from each stress condition. For acid and base hydrolysis samples, neutralize before analysis. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

G cluster_0 Thermodynamic Solubility Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Filter supernatant (0.22 µm) B->C D Dilute filtrate C->D E Quantify by HPLC-UV or UV-Vis D->E F Calculate Solubility (mg/mL) E->F

Thermodynamic Solubility Determination Workflow.

G cluster_1 Kinetic Solubility Workflow (Nephelometry) A Prepare serial dilutions of compound in DMSO B Add DMSO solutions to aqueous buffer A->B C Incubate at room temperature (e.g., 2h) B->C D Measure light scattering (Nephelometer) C->D E Determine precipitation point D->E

Kinetic Solubility Determination Workflow.

G cluster_2 Forced Degradation Study Workflow Start Prepare stock solution of This compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Sample Withdraw samples at time intervals Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analysis Analyze by stability-indicating HPLC method Sample->Analysis End Identify degradation pathways and quantify degradation products Analysis->End

Forced Degradation Study Workflow.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility and stability of this compound. While published data is currently limited, the detailed protocols and methodologies presented herein empower researchers to generate the necessary data to advance their research and development activities. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data essential for the successful application of this promising compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyridin-4-ol: Precursors and Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridin-4-ol, also known as 3,5-dichloro-4-pyridone, is a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. Its unique structural motif serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the key precursors, starting materials, and detailed experimental methodologies. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to efficiently synthesize this important building block.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most prominent and practical routes involve the transformation of readily available pyridine derivatives. These strategies primarily include:

  • Diazotization and Hydrolysis of 4-Amino-3,5-dichloropyridine: This is a classic and effective method for introducing a hydroxyl group onto the pyridine ring at the 4-position.

  • Chlorination of 4-Pyridone: Direct chlorination of the 4-pyridone scaffold offers a straightforward approach to the target molecule.

  • Reductive Dechlorination of Polychlorinated Pyridines: This method involves the selective removal of chlorine atoms from more highly chlorinated pyridine precursors to yield 3,5-dichloropyridine, a key intermediate that can be further functionalized.

This guide will delve into the specifics of each of these routes, providing detailed experimental protocols and quantitative data where available.

Synthesis Route 1: From 4-Aminopyridine via Diazotization

This route commences with the chlorination of 4-aminopyridine to produce the key intermediate, 4-amino-3,5-dichloropyridine. This intermediate is then converted to this compound via a diazotization reaction followed by hydrolysis.

Step 1: Synthesis of 4-Amino-3,5-dichloropyridine

A common method for the synthesis of 4-amino-3,5-dichloropyridine involves the direct chlorination of 4-aminopyridine.

Experimental Protocol:

A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid. To this stirred solution, a hydrogen peroxide solution is added dropwise. After the reaction is complete, the mixture is cooled and basified, leading to the precipitation of the desired product. The precipitate is then filtered to yield 4-amino-3,5-dichloropyridine.[1]

Starting MaterialReagentsKey ConditionsProductYieldMelting Point
4-AminopyridineConcentrated HCl, H₂O₂Dropwise addition of H₂O₂, followed by cooling and basification4-Amino-3,5-dichloropyridineNot specified162-164°C
Step 2: Synthesis of this compound via Diazotization and Hydrolysis

The conversion of 4-amino-3,5-dichloropyridine to this compound is achieved through the formation of a diazonium salt, which is subsequently hydrolyzed.

Experimental Protocol:

Logical Workflow for Diazotization and Hydrolysis:

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Amino-3,5-dichloropyridine 4-Amino-3,5-dichloropyridine Diazotization (0-5 °C) Diazotization (0-5 °C) 4-Amino-3,5-dichloropyridine->Diazotization (0-5 °C) NaNO2 NaNO2 NaNO2->Diazotization (0-5 °C) H2SO4 / H2O H2SO4 / H2O H2SO4 / H2O->Diazotization (0-5 °C) Hydrolysis (Warming) Hydrolysis (Warming) Diazotization (0-5 °C)->Hydrolysis (Warming) This compound This compound Hydrolysis (Warming)->this compound

Caption: Diazotization of 4-amino-3,5-dichloropyridine.

Synthesis Route 2: Chlorination of 4-Pyridone

A more direct approach involves the chlorination of 4-pyridone. However, controlling the regioselectivity of the chlorination to obtain the desired 3,5-dichloro isomer can be challenging.

Conceptual Workflow:

This method would involve treating 4-pyridone with a suitable chlorinating agent under optimized reaction conditions to favor the formation of the 3,5-dichloro derivative.

Synthesis Route 3: From Polychlorinated Pyridines

This route focuses on the synthesis of the key precursor, 3,5-dichloropyridine, from more highly chlorinated pyridines. 3,5-dichloropyridine can then potentially be converted to this compound, for instance, via its N-oxide.

Synthesis of 3,5-Dichloropyridine

The preparation of 3,5-dichloropyridine can be achieved by the reductive dechlorination of various polychlorinated pyridines using zinc metal in the presence of an acidic compound.[2]

Experimental Protocols:

  • From 2,3,5-Trichloropyridine: 2,3,5-Trichloropyridine (3.6g) is added to a flask containing water (9.0ml) and acetic acid (2.0ml). Zinc metal powder (2.5g) is then added, and the mixture is heated to 95°C.[3]

  • From 2,3,4,5,6-Pentachloropyridine: A mixture of 2,3,4,5,6-pentachloropyridine, zinc, and acetic acid is heated. Upon completion, the product is isolated by steam distillation.[2]

Starting MaterialReagentsTemperature (°C)ProductReported Yield
2,3,5-TrichloropyridineZn, Acetic Acid, Water953,5-Dichloropyridine87.3%
2,3,4,5,6-PentachloropyridineZn, Acetic AcidNot specified3,5-Dichloropyridine65%

Synthesis Pathway from Polychlorinated Pyridines:

G cluster_precursors Polychlorinated Pyridine Precursors 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Reductive_Dechlorination Reductive Dechlorination (Zn, Acid) 2,3,5-Trichloropyridine->Reductive_Dechlorination 2,3,5,6-Tetrachloropyridine 2,3,5,6-Tetrachloropyridine 2,3,5,6-Tetrachloropyridine->Reductive_Dechlorination Pentachloropyridine Pentachloropyridine Pentachloropyridine->Reductive_Dechlorination 3,5-Dichloropyridine 3,5-Dichloropyridine Reductive_Dechlorination->3,5-Dichloropyridine This compound This compound 3,5-Dichloropyridine->this compound Further Functionalization

Caption: Synthesis of 3,5-dichloropyridine.

Conclusion

The synthesis of this compound is achievable through several synthetic pathways, with the diazotization of 4-amino-3,5-dichloropyridine being a particularly promising route. The precursors for this synthesis are accessible through well-established chlorination and reductive dechlorination reactions of pyridine derivatives. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for the preparation of this important molecule. Further optimization of the reaction conditions for the diazotization and hydrolysis of 4-amino-3,5-dichloropyridine would be a valuable contribution to the field, enabling more efficient access to this versatile building block for drug discovery and development.

References

The Diverse Biological Activities of Dichloropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichloropyridine scaffold is a privileged structural motif in medicinal chemistry and agrochemistry, with its derivatives exhibiting a wide spectrum of biological activities. The position of the chlorine atoms on the pyridine ring, coupled with further substitutions, allows for the fine-tuning of their pharmacological and physiological effects. This technical guide provides an in-depth overview of the significant biological activities of dichloropyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this field.

Anticancer Activity

Dichloropyridine derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various dichloropyridine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Diarylpyridine Derivatives 3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridineHeLa, MCF-7, SGC-79010.015 - 0.028[1]
3-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)pyridineHeLa, MCF-7, SGC-79010.012 - 0.021[1]
Tetralin-based Pyridine Derivatives Chalcone derivative with 2,6-dichlorobenzaldehydeHela, MCF73.5 µg/mL, 4.5 µg/mL[2]
3,5-Dicyanopyridine Derivatives Various 2-amino-4-aryl-6-dialkylamino derivativesVarious human cancer cell linesEffective at 10⁻⁶ to 10⁻⁸ M[3]
2,4,6-Trisubstituted Pyridine Derivatives Thiazole, pyrazole, and triazole substituted pyridinesVarious cancer cell linesMicromolar to nanomolar range[4]
Nicotinonitrile Derivatives 2-chloropyridone and 2-hydrazinyl nicotinonitrile derivativesNCIH 460, RKOP 27, HeLa, U937, SKMEL 2816 - 422 nM (for most active compound)[5]
Mechanism of Action: Tubulin Polymerization Inhibition

A significant mechanism by which certain dichloropyridine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Microtubule αβ-Tubulin Dimers->Microtubule Polymerization Microtubule->αβ-Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Required for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Disruption Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Dichloropyridine Derivative Dichloropyridine Derivative Dichloropyridine Derivative->αβ-Tubulin Dimers Binds to Colchicine Site

Inhibition of tubulin polymerization by dichloropyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dichloropyridine derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichloropyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well Plate start->cell_seeding end End incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h compound_treatment 3. Treat with Dichloropyridine Derivatives incubation_24h->compound_treatment incubation_48_72h 4. Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition 5. Add MTT Reagent incubation_48_72h->mtt_addition incubation_2_4h 6. Incubate for 2-4h mtt_addition->incubation_2_4h solubilization 7. Solubilize Formazan Crystals incubation_2_4h->solubilization absorbance_reading 8. Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis 9. Calculate % Viability and IC50 absorbance_reading->data_analysis data_analysis->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Dichloropyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for various dichloropyridine derivatives against selected microbial strains.

Compound ClassSpecific Derivative(s)Microorganism(s)MIC (µg/mL)Reference(s)
1,4-Dihydropyridine Derivatives C2-substituted 1,4-dihydropyridineMycobacterium smegmatis9[6]
Staphylococcus aureus25[6]
Escherichia coli100[6]
N-alkylated Pyridine Salts Pyridine-based organic saltsStaphylococcus aureus56 (inhibition %)[7]
Escherichia coli55 (inhibition %)[7]
Isonicotinic Acid Hydrazide Derivatives Derivatives with Br, OCH₃, and Cl groupsS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18 - 3.08 (µM/mL)[7]
Antifungal Mechanism of Action: Succinate Dehydrogenase Inhibition

A key mechanism of antifungal action for some dichloropyridine derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

SDH_Inhibition cluster_0 Mitochondrial Respiration Succinate Succinate SDH (Complex II) SDH (Complex II) Succinate->SDH (Complex II) Substrate Fumarate Fumarate SDH (Complex II)->Fumarate Oxidation Electron Transport Chain Electron Transport Chain SDH (Complex II)->Electron Transport Chain Electron Transfer ATP Production ATP Production Electron Transport Chain->ATP Production Fungal Cell Viability Fungal Cell Death ATP Production->Fungal Cell Viability Essential for Dichloropyridine Derivative Dichloropyridine Derivative Dichloropyridine Derivative->SDH (Complex II) Inhibits

Mechanism of succinate dehydrogenase (SDH) inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Dichloropyridine derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension of the microorganism standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the dichloropyridine derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.

Herbicidal Activity

Certain dichloropyridine derivatives, particularly pyridine carboxylic acids, are potent herbicides. They act as synthetic auxins, disrupting normal plant growth processes and leading to plant death.

Quantitative Herbicidal Activity Data

The effective dose that causes a 50% reduction in plant growth (ED50) is a common metric for herbicide efficacy.

Herbicide (Dichloropyridine-based)Target PlantED50 (g ae ha⁻¹)Reference(s)
Clopyralid Canola, Squash, OkraLess active than other tested herbicides[8]
Aminopyralid Squash, Okra21.1, 10.3[8]
Triclopyr Canola, Squash, Okra37.3, 7.8, 88.2[8]
Picloram Squash23.3[8]
Mechanism of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they cause an uncontrolled and disorganized growth response, leading to epinasty, stem twisting, and ultimately, plant death. This is mediated through the TIR1/AFB auxin receptor pathway, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent over-expression of auxin-responsive genes.

Synthetic_Auxin_Pathway Dichloropyridine Herbicide (Synthetic Auxin) Dichloropyridine Herbicide (Synthetic Auxin) TIR1/AFB Receptor TIR1/AFB Receptor Dichloropyridine Herbicide (Synthetic Auxin)->TIR1/AFB Receptor Binds to Aux/IAA Repressor Aux/IAA Repressor TIR1/AFB Receptor->Aux/IAA Repressor Promotes binding to SCF SCF Complex SCF Complex Aux/IAA Repressor->SCF Complex Ubiquitination ARF (Auxin Response Factor) ARF (Auxin Response Factor) Aux/IAA Repressor->ARF (Auxin Response Factor) Represses Proteasome Proteasome SCF Complex->Proteasome Targets for degradation Auxin-Responsive Genes Auxin-Responsive Genes ARF (Auxin Response Factor)->Auxin-Responsive Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Plant Death Plant Death Uncontrolled Growth->Plant Death

Synthetic auxin herbicide mechanism of action.

Other Notable Biological Activities

Antiviral Activity

Certain dichloropyridine derivatives have shown potent antiviral activity. For instance, 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines are effective against rhinoviruses with median plaque 50% inhibitory concentrations (IC50) as low as 0.006 µg/mL.[9][10] However, some simple 4-amino-2,6-dichloropyrimidine derivatives have been found to be inactive against a broad panel of viruses.[11]

Experimental Protocol: Plaque Reduction Assay This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer. A detailed protocol involves infecting a confluent cell monolayer with a known amount of virus in the presence of serial dilutions of the test compound. After an incubation period under a semi-solid overlay to restrict virus spread, the cells are fixed and stained to visualize and count the plaques. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[12][13]

Insecticidal Activity

Derivatives of 1,1-dichloropropene bearing a pyridine ring have been investigated as insecticides. Some of these compounds have shown good insecticidal activity against pests like Prodenia litura.[14][15] Further studies have identified promising candidates with better control effects against diamondback moths than existing insecticides.[15]

Experimental Protocol: Insecticidal Bioassay A common method involves the application of the test compound to the diet or directly onto the target insect larvae. Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Dose-response curves are then generated to determine the lethal concentration (LC50) or lethal dose (LD50) of the compound.[16][17]

Conclusion

Dichloropyridine derivatives represent a versatile and highly valuable class of compounds with a broad range of biological activities. Their efficacy as anticancer, antimicrobial, and herbicidal agents is well-documented, with ongoing research continuing to uncover new therapeutic and agricultural applications. The ability to systematically modify the dichloropyridine scaffold allows for the optimization of activity and selectivity, making it a key area of focus for drug discovery and development professionals. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the potential of this important chemical class.

References

The Rise of Substituted Pyridinols: A Technical Guide to Their Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and medicinal chemistry of substituted pyridinols has been released. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, providing a thorough examination of this important class of compounds. The guide includes a historical overview, detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways.

Substituted pyridinols, and their tautomeric pyridone counterparts, represent a cornerstone in modern medicinal chemistry. Their versatile scaffold has been instrumental in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide traces the evolution of substituted pyridinols from their early discovery to their current prominence in drug discovery pipelines.

A Journey Through Time: The History of Substituted Pyridinols

The journey of pyridinols in medicinal chemistry is a testament to the continuous evolution of organic and medicinal chemistry. While the pyridine ring was first isolated in the 19th century, the systematic exploration of its hydroxylated derivatives, or pyridinols, for therapeutic purposes gained significant momentum in the 20th century. Early research focused on understanding the tautomeric equilibrium between the pyridinol and pyridone forms, a key feature that governs their biological activity and physicochemical properties.

Key milestones in the history of substituted pyridinols include:

  • Early 20th Century: Initial synthesis and characterization of the basic pyridinol scaffold.

  • Mid-20th Century: Discovery of the biological activities of simple substituted pyridinols, paving the way for more complex derivatives.

  • Late 20th Century: The advent of rational drug design and high-throughput screening led to the identification of numerous pyridinol-based compounds with potent and selective activities against various therapeutic targets. This era saw the development of pyridinol-containing drugs for a range of diseases.

  • 21st Century: Continued innovation in synthetic methodologies and a deeper understanding of disease biology have further expanded the therapeutic potential of substituted pyridinols, with new derivatives constantly entering clinical trials.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of substituted pyridinols is underpinned by their specific interactions with biological targets. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their potency and selectivity. This section summarizes key quantitative data for various substituted pyridinol derivatives across different therapeutic areas.

Anticancer Activity

Substituted pyridinols have shown significant promise as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

Compound IDSubstitution PatternTarget/Cell LineIC50 (µM)Reference
P1 2-amino-3-cyano-4-phenyl-6-(4-methoxyphenyl)MCF-73.58[1]
P2 2-amino-3-cyano-4-phenyl-6-(4-chlorophenyl)PC-33.60[1]
P3 2-amino-3-cyano-4-(furan-2-yl)-6-phenylPIM-1 Kinase0.0212[1]
P4 2-amino-3-cyano-4-(thiophen-2-yl)-6-phenylPIM-1 Kinase0.0189[1]
P5 Bromo-substituted imidazo[4,5-b]pyridine with unsubstituted amidinoSW620 (Colon Carcinoma)0.4[2]
P6 Bromo-substituted imidazo[4,5-b]pyridine with 2-imidazolinyl amidinoSW620 (Colon Carcinoma)0.7[2]
P7 Bromo-substituted imidazo[4,5-b]pyridine with 4-cyanophenylHeLa, HepG2, SW6201.8 - 3.2[2]
Kinase Inhibition

The pyridinol scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket.

Compound IDSubstitution PatternTarget KinaseIC50 (nM)Reference
K1 R7 cyclohexyl-substituted amlexanox analogTBK1210[3]
K2 R7 cyclohexyl-substituted amlexanox analogIKKε>10000[3]
K3 Pyridine-2,4-dicarboxylic acidJMJD2E1400[4]
K4 3-(2-aminophenylamino)pyridine-2,4-dicarboxylic acidJMJD2E600[4]
Neuronal Receptor Binding Affinity

Substituted pyridinols have also been explored for their activity on neuronal receptors, showing potential for the treatment of neurological disorders.

Compound IDSubstitution PatternTarget ReceptorKi (nM)Reference
N1 5-phenyl substituted 3-(2-(pyrrolidinyl)methoxy)pyridine analogNeuronal Nicotinic Acetylcholine Receptor0.055
N2 5-(4-chlorophenyl) substituted 3-(2-(pyrrolidinyl)methoxy)pyridine analogNeuronal Nicotinic Acetylcholine Receptor0.69

Experimental Protocols

To facilitate further research and development in this area, this guide provides detailed experimental protocols for the synthesis and evaluation of substituted pyridinols.

General Synthesis of 2-Amino-3-cyano-substituted Pyridinols

This protocol describes a common method for the synthesis of multisubstituted pyridinols via a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, substituted acetophenone, and ammonium acetate in ethanol is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure substituted pyridinol.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of substituted pyridinols against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Substituted pyridinol compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the substituted pyridinol compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

The therapeutic effects of substituted pyridinols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Pim-1 Kinase Inhibition Pathway

Several substituted pyridinols have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a critical role in cell survival and proliferation.

Pim1_Inhibition Substituted_Pyridinol Substituted_Pyridinol Pim-1_Kinase Pim-1_Kinase Substituted_Pyridinol->Pim-1_Kinase Inhibits Bad_Phosphorylation Phosphorylation of Bad Pim-1_Kinase->Bad_Phosphorylation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Bad_Phosphorylation->Apoptosis_Inhibition Leads to Cell_Survival Cell_Survival Apoptosis_Inhibition->Cell_Survival Promotes

Caption: Inhibition of Pim-1 kinase by substituted pyridinols disrupts the phosphorylation of Bad, leading to apoptosis.

General Workflow for Synthesis and Biological Evaluation

The development of novel substituted pyridinol-based drugs follows a structured workflow from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactant_A Aromatic Aldehyde One_Pot_Reaction One-Pot Reaction Reactant_A->One_Pot_Reaction Reactant_B Malononitrile Reactant_B->One_Pot_Reaction Reactant_C Acetophenone Derivative Reactant_C->One_Pot_Reaction Crude_Product Crude Product One_Pot_Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Pyridinol Pure Substituted Pyridinol Purification->Pure_Pyridinol In_Vitro_Assays In Vitro Assays (e.g., MTT) Pure_Pyridinol->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: A typical workflow for the discovery and development of substituted pyridinol-based therapeutic agents.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the continued exploration and development of substituted pyridinols as novel therapeutic agents. The comprehensive data and detailed protocols within are intended to accelerate research and innovation in this exciting field of medicinal chemistry.

References

The Strategic Role of 3,5-Dichloropyridine Derivatives in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, particularly dichlorinated pyridines, serve as versatile chemical intermediates in the synthesis of a wide array of pharmaceutical agents. Among these, the 3,5-dichloropyridine framework is of significant interest. This technical guide provides an in-depth overview of key 3,5-dichloropyridine-based intermediates, with a particular focus on 4-Amino-3,5-dichloropyridine, detailing their synthesis, chemical properties, and critical applications in drug development.

Core Intermediates: Properties and Specifications

The utility of 3,5-dichloropyridine and its derivatives as intermediates stems from their specific physicochemical properties, which are crucial for their successful integration into multi-step synthetic processes.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
3,5-Dichloropyridine2457-47-8C₅H₃Cl₂N147.9965-67-Solid
4-Amino-3,5-dichloropyridine22889-78-7C₅H₄Cl₂N₂163.005158-162250.8White needle crystal
(3,5-Dichloropyridin-4-yl)methanol159783-46-7C₆H₅Cl₂NO178.01---
3,5-Dichloropyridine-4-acetic acid-C₇H₅Cl₂NO₂206.03---

Synthesis of Key 3,5-Dichloropyridine Intermediates

The synthetic routes to these intermediates are well-established, ensuring a consistent supply for pharmaceutical manufacturing.

Synthesis of 3,5-Dichloropyridine

One process for preparing 3,5-dichloropyridine involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.[1] A two-step process has also been described, starting with the reaction of acrylonitrile and anhydrous chloral to form 2,3,5-trichloropyridine, which is then reacted with zinc metal to yield 3,5-dichloropyridine.[1]

Synthesis of 4-Amino-3,5-dichloropyridine

A common method for the synthesis of 4-Amino-3,5-dichloropyridine starts from 4-aminopyridine. The process involves dissolving 4-aminopyridine in concentrated hydrochloric acid, followed by the dropwise addition of hydrogen peroxide solution. After cooling and basification, the resulting precipitate of 4-amino-3,5-dichloropyridine is filtered off.[2]

G cluster_synthesis Synthesis of 4-Amino-3,5-dichloropyridine 4-Aminopyridine 4-Aminopyridine Reaction_Mixture Reaction Mixture 4-Aminopyridine->Reaction_Mixture dissolve in Conc_HCl Concentrated HCl Conc_HCl->Reaction_Mixture H2O2 Hydrogen Peroxide H2O2->Reaction_Mixture add dropwise Cooling_Basification Cooling & Basification Reaction_Mixture->Cooling_Basification 4_Amino_3_5_dichloropyridine 4-Amino-3,5-dichloropyridine Cooling_Basification->4_Amino_3_5_dichloropyridine precipitates

Caption: Synthesis workflow for 4-Amino-3,5-dichloropyridine.

The Role of 3,5-Dichloropyridine Derivatives as Chemical Intermediates

The strategic importance of these compounds lies in their ability to serve as building blocks for more complex, biologically active molecules.

Intermediate for Roflumilast

4-Amino-3,5-dichloropyridine is a pivotal intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the management of chronic obstructive pulmonary disease (COPD).[3] The presence of the dichloro-substituted pyridine ring is a key structural feature of Roflumilast.

G cluster_application Role in Roflumilast Synthesis Intermediate 4-Amino-3,5-dichloropyridine Multi_Step_Synthesis Multi-Step Synthesis Intermediate->Multi_Step_Synthesis Key Building Block Roflumilast Roflumilast (PDE4 Inhibitor) Multi_Step_Synthesis->Roflumilast

Caption: Role of 4-Amino-3,5-dichloropyridine in Roflumilast synthesis.

Precursor for FGFR Inhibitors

The 3,5-dichloropyridin-4-yl moiety has been incorporated into the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. For instance, a series of benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles have shown significant inhibitory activity against FGFRs, which are attractive targets in oncology.[4]

Synthesis of P2X7 Receptor Antagonists

3,5-Dichloropyridine itself is a drug intermediate used to synthesize P2X7 receptor antagonists.[5] The structure-activity relationships of 3,5-dichloropyridine derivatives have been optimized to develop novel antagonists for this receptor, which is implicated in inflammatory processes.[5]

Other Derivatives and Applications
  • (3,5-Dichloropyridin-4-yl)methanol and 3,5-Dichloropyridine-4-acetic acid are other examples of drug intermediates derived from the 3,5-dichloropyridine core, highlighting the versatility of this chemical scaffold.[6][7]

  • Derivatives of 4-Amino-3,5-dichloropyridine have shown potential antimicrobial and anti-cancer activities.[8]

Experimental Protocols

Synthesis of 4-Amino-3,5-dichloropyridine[2]

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid

  • Hydrogen Peroxide Solution

  • Appropriate base for basification (e.g., sodium hydroxide solution)

  • Reaction flask with stirrer

  • Cooling bath

Procedure:

  • In a suitable reaction flask, dissolve 4-aminopyridine in concentrated hydrochloric acid with stirring.

  • Cool the reaction mixture.

  • Slowly add the hydrogen peroxide solution dropwise to the stirred mixture, maintaining a controlled temperature.

  • After the addition is complete, continue to stir the reaction mass for a specified period.

  • Cool the reaction mass and carefully basify it to precipitate the product.

  • Filter the resulting precipitate.

  • Wash the filtered solid with water and dry to obtain 4-amino-3,5-dichloropyridine.

Conclusion

3,5-Dichloropyridine and its derivatives, particularly 4-Amino-3,5-dichloropyridine, are indispensable intermediates in the pharmaceutical industry. Their well-defined synthesis and versatile reactivity allow for the efficient construction of complex drug molecules targeting a range of diseases. A thorough understanding of the properties and synthetic methodologies associated with these compounds is crucial for researchers and professionals involved in the design and development of new therapeutic agents. The continued exploration of the chemical space around the 3,5-dichloropyridine core promises to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Safety, Handling, and MSDS of 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling any chemical. The information herein is compiled from available data for structurally similar compounds and should be used with caution.

Introduction

3,5-Dichloropyridin-4-ol is a halogenated pyridine derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of safety, handling, and emergency procedures based on data for the closely related compounds, 3,5-Dichloropyridine and 4-Amino-3,5-dichloropyridine. Professionals handling this chemical should treat it with the utmost care, assuming it possesses similar or potentially greater hazards than its analogues.

Hazard Identification and Classification

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye damage or irritation [1]

  • May cause respiratory irritation [1][2]

Signal Word: DANGER

Precautionary Statements: Users should wash hands and any exposed skin thoroughly after handling, avoid eating, drinking, or smoking in the work area, and wear appropriate personal protective equipment.[1][3]

Physical and Chemical Properties

Quantitative data for this compound is scarce. The following table summarizes available data for the related compound 3,5-Dichloropyridine for reference.

PropertyValueSource
Molecular Formula C5H3Cl2N
Molecular Weight 147.99 g/mol
Appearance Solid
Melting Point 65-67 °C
Flash Point Not applicable

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Minimize dust generation.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

Engineering Controls:

  • Work in a well-ventilated area with local exhaust ventilation or in a chemical fume hood.[4]

Personal Protective Equipment (PPE):

PPESpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4] A face shield may also be necessary.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[4] A lab coat or other protective clothing is required to prevent skin contact.[4]
Respiratory Protection An N95 dust mask or a NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or dust is generated.[4]

First Aid Measures

First Aid Decision Tree

FirstAid Exposure Exposure Occurs Route Determine Route of Exposure Exposure->Route Inhalation Inhalation Route->Inhalation Breathing SkinContact Skin Contact Route->SkinContact Touch EyeContact Eye Contact Route->EyeContact Splash Ingestion Ingestion Route->Ingestion Swallowing MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir RemoveClothing Immediately remove contaminated clothing. SkinContact->RemoveClothing FlushEyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids. EyeContact->FlushEyes RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth ArtificialRespiration If not breathing, give artificial respiration. MoveToFreshAir->ArtificialRespiration MedicalAttention Seek Immediate Medical Attention MoveToFreshAir->MedicalAttention ArtificialRespiration->MedicalAttention WashSkin Wash skin with soap and plenty of water for at least 15 minutes. RemoveClothing->WashSkin WashSkin->MedicalAttention FlushEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First aid procedures for different exposure routes.

Detailed First Aid Protocols:

  • Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Spill->Ventilate PPE Wear appropriate PPE Spill->PPE Contain Contain the spill (e.g., with sand or earth) Evacuate->Contain Ventilate->Contain PPE->Contain Collect Carefully sweep or scoop up spilled material Contain->Collect Containerize Place in a suitable, labeled container for disposal Collect->Containerize Decontaminate Clean the spill area with a suitable decontamination solution Containerize->Decontaminate Dispose Dispose of waste in accordance with regulations Decontaminate->Dispose

Caption: General workflow for responding to a chemical spill.

Detailed Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 5).[3] Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent the product from entering drains or waterways.[6]

  • Methods for Cleaning Up: Sweep up or absorb the material with an inert substance (e.g., sand, earth) and place it into a suitable, labeled container for disposal.[3] Clean the affected area thoroughly.

Toxicological Information

Detailed toxicological data for this compound is not available. Based on information for 4-Amino-3,5-dichloropyridine, it is classified as acute oral toxicity Category 4, acute dermal toxicity Category 4, and acute inhalation toxicity Category 4.[3] It is also classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[3] The toxicological properties have not been fully investigated.[3]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Do not dispose of it down the drain.[4]

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the provided search results. Researchers should develop their own standard operating procedures (SOPs) based on the safety information in this guide and the specific requirements of their experiments, always prioritizing safety. A general laboratory handling workflow is provided below.

General Laboratory Handling Workflow

LabWorkflow Start Start: Plan Experiment ReviewSDS Review SDS and Safety Information Start->ReviewSDS PrepareWorkArea Prepare work area (fume hood, spill kit) ReviewSDS->PrepareWorkArea DonPPE Don appropriate PPE PrepareWorkArea->DonPPE WeighCompound Weigh/measure compound in ventilated enclosure DonPPE->WeighCompound PerformExperiment Perform experiment in fume hood WeighCompound->PerformExperiment Decontaminate Decontaminate equipment and work area PerformExperiment->Decontaminate DisposeWaste Dispose of waste properly Decontaminate->DisposeWaste RemovePPE Remove PPE and wash hands DisposeWaste->RemovePPE End End RemovePPE->End

Caption: A generalized workflow for safely handling chemicals in a lab.

References

An In-depth Technical Guide to the Thermochemical Properties of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the essential thermochemical properties of halogenated pyridines, crucial for understanding their stability, reactivity, and potential applications in medicinal chemistry and materials science. It integrates experimental data with computational approaches, offering a comprehensive resource for professionals in the field.

Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property that quantifies the stability of a molecule. For halogenated pyridines, this value is influenced by the nature of the halogen, its position on the pyridine ring, and the number of halogen substituents. These values are critical for predicting reaction enthalpies and assessing the energetic profiles of synthetic pathways.

Experimental values are typically determined from the standard molar energies of combustion, measured by static or rotating bomb combustion calorimetry.[1] The enthalpy of sublimation, often measured by Calvet microcalorimetry, is then used to convert the condensed-phase data into gaseous-phase data.[2]

Table 1: Standard Molar Enthalpies of Formation (Gas-Phase, 298.15 K)

CompoundFormulaΔfH°m (kcal/mol)ΔfH°m (kJ/mol)Reference(s)
PyridineC₅H₅N34.4 ± 0.2143.9 ± 0.8[3]
2-ChloropyridineC₅H₄ClN26.3 ± 0.4110.0 ± 1.7[1]
3-ChloropyridineC₅H₄ClN23.9 ± 0.4100.0 ± 1.7[1]
2,3-DichloropyridineC₅H₃Cl₂N21.3 ± 0.589.1 ± 2.1[1]
2,5-DichloropyridineC₅H₃Cl₂N18.9 ± 0.579.1 ± 2.1[1]
2,6-DichloropyridineC₅H₃Cl₂N19.1 ± 0.579.9 ± 2.1[1]
3,5-DichloropyridineC₅H₃Cl₂N15.3 ± 0.564.0 ± 2.1[1]
2-BromopyridineC₅H₄BrN36.6 ± 0.4153.1 ± 1.7[1]
3-BromopyridineC₅H₄BrN34.9 ± 0.4146.0 ± 1.7[1]

Note: Values from literature originally in kJ/mol have been converted to kcal/mol for comparison where necessary (1 kcal = 4.184 kJ).

Gas-Phase Acidity and Basicity (Proton Affinity)

Gas-phase basicity is defined by the negative of the Gibbs free energy change for the protonation reaction, while proton affinity (PA) is the negative of the enthalpy change. These values are intrinsic measures of a molecule's basicity, devoid of solvent effects. The introduction of electron-withdrawing halogen atoms significantly reduces the basicity of the pyridine nitrogen.[4]

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate proton affinities.[4] Experimental values for gas-phase acidities, which measure the ease of deprotonation at a C-H bond, can be determined through techniques like bracketing experiments in mass spectrometry.[5]

Table 2: Gas-Phase Acidity and Proton Affinity of Halogenated Pyridines

CompoundPropertyValue (kcal/mol)Value (kJ/mol)Reference(s)
PyridineProton Affinity222.3930[6]
2-ChloropyridineGas-Phase Acidity383 ± 21602 ± 8[5]
3-ChloropyridineGas-Phase Acidity378 ± 21582 ± 8[5]
PentafluoropyridineProton Affinity~179748[4]
PentachloropyridineProton Affinity~193808[4]

Note: Proton affinities were calculated at the B3LYP-D3/def2-TZVPP level of theory.[4] Gas-phase acidity refers to the enthalpy of deprotonation.

Bond Dissociation Energies (BDE)

The BDE is influenced by the halogen type (C-F > C-Cl > C-Br > C-I) and the position of substitution on the ring, which affects the stability of the resulting pyridyl radical.

Experimental Methodologies

Accurate thermochemical data relies on precise experimental measurements. The following protocols are central to the study of halogenated pyridines.

Combustion Calorimetry

This is a primary method for determining the standard molar enthalpy of formation in the condensed phase (ΔfH°m(cr, l)).[8]

  • Principle: A precisely weighed sample of the halogenated pyridine is completely combusted in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). For halogen-containing compounds, a rotating bomb calorimeter is often used to ensure the final products (e.g., aqueous HCl or HBr) are in a uniform, well-defined state.[1]

  • Procedure:

    • The sample is placed in a crucible inside the calorimetric bomb.

    • The bomb is sealed, filled with high-purity oxygen (typically to ~3 MPa), and a small, known amount of water is added to dissolve the resulting mineral acids.

    • The bomb is placed in a calorimeter containing a known mass of water.

    • The sample is ignited electrically, and the temperature change (ΔT) of the calorimeter system is measured with high precision.

    • The energy of combustion is calculated from ΔT and the energy equivalent of the calorimeter system, which is determined by calibrating with a standard substance like benzoic acid.

    • The standard molar enthalpy of combustion (ΔcH°m) is calculated after applying corrections (Washburn corrections) for the deviation of the final state from standard conditions.

    • The standard molar enthalpy of formation is then derived using Hess's Law.

Calvet Microcalorimetry and Knudsen Effusion

These techniques are used to determine the standard molar enthalpy of sublimation (ΔsubH°m), which is necessary to convert condensed-phase enthalpies of formation to the gas phase.

  • Principle: The enthalpy of sublimation is determined by measuring the compound's vapor pressure as a function of temperature and applying the Clausius-Clapeyron equation.[9]

  • Procedure (Knudsen Effusion):

    • The sample is placed in a Knudsen cell, a small container with a tiny orifice.

    • The cell is heated to a specific temperature in a high-vacuum chamber.

    • The rate of mass loss of the sample due to effusion of vapor through the orifice is measured.

    • The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation.

    • This process is repeated at various temperatures to obtain a plot of ln(P) versus 1/T. The slope of this plot is equal to -ΔsubH°m/R, allowing for the determination of the enthalpy of sublimation.

The workflow below illustrates how data from these experimental techniques are combined.

G cluster_exp Experimental Determination of Gas-Phase ΔfH°m cluster_comb Combustion Analysis cluster_subl Sublimation Analysis sample Halogenated Pyridine (Solid Sample) comb_cal Rotating Bomb Combustion Calorimetry sample->comb_cal subl_cal Calvet Microcalorimetry or Knudsen Effusion sample->subl_cal dch ΔcH°m (cr) comb_cal->dch Measures dfh_cr ΔfH°m (cr) dch->dfh_cr Calculates via Hess's Law dfh_g Final Gas-Phase ΔfH°m (g) dfh_cr->dfh_g Combines with dsh ΔsubH°m subl_cal->dsh Measures dsh->dfh_g

Workflow for experimental determination of gas-phase enthalpy of formation.

Computational Methodologies

Computational chemistry provides invaluable insights into thermochemical properties, especially for unstable or difficult-to-synthesize compounds. High-level ab initio methods are the gold standard for accuracy.

High-Accuracy Composite Methods (G3/G4 Theory)

Gaussian-n (Gn) theories, such as G3 and G4, are composite methods designed to approximate high-level, computationally expensive calculations by combining results from a series of lower-level calculations.[7] They are widely used to achieve "chemical accuracy" (typically within 1-2 kcal/mol) for thermochemical data like enthalpies of formation and bond dissociation energies.

  • Principle: These methods involve a well-defined sequence of calculations to systematically approximate the energy of a molecule at a very high level of theory with a very large basis set.

  • Procedure:

    • Geometry Optimization: The molecular geometry is first optimized at a computationally less expensive level, such as B3LYP/6-31G(d).[10]

    • Vibrational Frequencies: Harmonic frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

    • Single-Point Energies: A series of higher-level single-point energy calculations are performed on the optimized geometry (e.g., using MP2, MP4, CCSD(T) with progressively larger basis sets).

    • Extrapolation and Correction: The energies are combined and extrapolated to estimate the complete basis set limit. An empirical higher-level correction (HLC) is added to account for remaining deficiencies.

    • Atomization Energy: The total energy of the molecule is used to calculate the atomization energy, from which the gas-phase enthalpy of formation is derived using known experimental enthalpies of formation for the constituent atoms.

The diagram below outlines a typical computational workflow.

G cluster_comp Computational Thermochemistry Workflow (Gn Theory) mol_struct Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Series of Single-Point Energy Calculations (MPn, CCSD(T)) geom_opt->sp_energy zpve ZPVE & Thermal Corrections freq_calc->zpve total_e Calculate Total Atomization Energy (ΣE₀) sp_energy->total_e zpve->total_e final_dfh Calculate Gas-Phase ΔfH°m (298 K) total_e->final_dfh isodesmic Alternatively, use Isodesmic Reactions total_e->isodesmic

Workflow for computational determination of gas-phase enthalpy of formation.

Structure-Property Relationships

The thermochemical properties of halogenated pyridines are logically interconnected and depend heavily on molecular structure. The position of the halogen substituent relative to the basic nitrogen center creates distinct electronic effects that modulate stability and reactivity.

  • Basicity: Halogens are inductively electron-withdrawing, which destabilizes the positive charge in the protonated pyridinium cation. This effect significantly reduces the proton affinity (basicity) of the pyridine nitrogen.[4] The effect is generally more pronounced for halogens at the 2- and 4-positions due to resonance effects further delocalizing the lone pair and reducing its availability for protonation.

  • Acidity: The same inductive withdrawal that decreases basicity increases the acidity of the ring C-H protons. By stabilizing the resulting carbanion formed upon deprotonation, halogens make the ring protons more acidic compared to unsubstituted pyridine.[5]

  • Enthalpy of Formation: The stability of different isomers is reflected in their enthalpies of formation. Generally, substitutions that lead to greater electronic stabilization (e.g., through favorable dipole interactions) result in a lower (more negative or less positive) enthalpy of formation.

This interplay is visualized in the diagram below.

G cluster_logic Structure-Property Relationships in Halogenated Pyridines struct Molecular Structure (Halogen Type & Position) ewg Inductive Electron Withdrawal (-I Effect) struct->ewg resonance Resonance Effects (-M Effect for 2/4-positions) struct->resonance pa Decreased Proton Affinity (Lower Basicity) ewg->pa Destabilizes Cation acid Increased C-H Gas-Phase Acidity ewg->acid Stabilizes Anion stability Altered Molecular Stability (Reflected in ΔfH°m) ewg->stability resonance->pa resonance->stability

Logical relationships between structure and thermochemical properties.

References

Methodological & Application

Synthesis of 3,5-Dichloropyridin-4-ol from 3,5-Dichloropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 3,5-Dichloropyridin-4-ol, a valuable intermediate in medicinal chemistry and drug development, starting from 3,5-dichloropyridine. The synthetic route involves a three-step process: nitration of the pyridine ring at the 4-position, reduction of the resulting nitro group to an amine, and subsequent diazotization followed by hydrolysis to yield the desired 4-hydroxy product.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The presence of the hydroxyl group at the 4-position, flanked by two chlorine atoms, provides a unique scaffold for further functionalization in the development of novel therapeutic agents. This protocol outlines a reliable method to access this compound from the commercially available 3,5-dichloropyridine. The described synthesis is divided into three main stages, each with a detailed experimental procedure.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Nitration3,5-DichloropyridineFuming HNO₃, Concentrated H₂SO₄-100-110475>95 (by GC)
2Reduction3,5-Dichloro-4-nitropyridineSnCl₂·2H₂O, Concentrated HClEthanolReflux (approx. 78)385>97 (by LC-MS)
3Diazotization & Hydrolysis4-Amino-3,5-dichloropyridineSodium Nitrite, H₂SO₄, H₂OWater0-5 (diazotization), 80-90 (hydrolysis)1 (diazotization), 2 (hydrolysis)70>98 (by HPLC)

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-nitropyridine

This procedure describes the nitration of 3,5-dichloropyridine at the 4-position.

Materials:

  • 3,5-Dichloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 14.8 g (0.1 mol) of 3,5-dichloropyridine to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10 °C.

  • Once the addition is complete, slowly add 30 mL of fuming nitric acid via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 15 °C.

  • After the addition of nitric acid, slowly heat the reaction mixture to 100-110 °C and maintain this temperature for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 3,5-dichloro-4-nitropyridine as a solid.

Step 2: Synthesis of 4-Amino-3,5-dichloropyridine

This protocol details the reduction of the nitro group of 3,5-dichloro-4-nitropyridine to an amino group.

Materials:

  • 3,5-Dichloro-4-nitropyridine

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol

  • Sodium Hydroxide (10 M solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 500 mL round-bottom flask, dissolve 19.3 g (0.1 mol) of 3,5-dichloro-4-nitropyridine in 200 mL of ethanol.

  • To this solution, add 113 g (0.5 mol) of tin(II) chloride dihydrate.

  • With stirring, slowly add 100 mL of concentrated hydrochloric acid. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully add 10 M sodium hydroxide solution to basify the mixture to a pH of approximately 10-12, which will precipitate tin salts.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 4-amino-3,5-dichloropyridine.

Step 3: Synthesis of this compound

This final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Water

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Beakers

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 500 mL beaker, dissolve 16.3 g (0.1 mol) of 4-amino-3,5-dichloropyridine in a mixture of 100 mL of water and 20 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath with stirring.

  • In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of water and cool the solution to 0-5 °C.

  • Slowly add the sodium nitrite solution to the solution of the aminopyridine, keeping the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete diazotization.

  • Slowly and carefully heat the diazonium salt solution to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature for 2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Diazotization & Hydrolysis start 3,5-Dichloropyridine reagents1 Fuming HNO₃ Concentrated H₂SO₄ product1 3,5-Dichloro-4-nitropyridine reagents1->product1 Nitration reagents2 SnCl₂·2H₂O Concentrated HCl product2 4-Amino-3,5-dichloropyridine reagents2->product2 Reduction reagents3 1. NaNO₂, H₂SO₄ 2. H₂O, Heat product3 This compound reagents3->product3 Diazotization & Hydrolysis

Caption: Synthetic workflow for this compound.

Logical_Relationship A Start: 3,5-Dichloropyridine B Intermediate 1: 3,5-Dichloro-4-nitropyridine A->B Nitration (Electrophilic Aromatic Substitution) C Intermediate 2: 4-Amino-3,5-dichloropyridine B->C Reduction (Nitro to Amino) D Final Product: This compound C->D Diazotization & Hydrolysis (Sandmeyer-type Reaction)

Caption: Key transformations in the synthesis.

Application Notes and Protocols for the Synthesis of 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dichloropyridin-4-ol is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its structure, featuring a pyridine core with a hydroxyl group and two chlorine atoms, provides multiple reaction sites for further functionalization. This document outlines a plausible and detailed reaction mechanism for the formation of this compound, along with comprehensive experimental protocols. The proposed synthetic route involves a two-step process: the initial formation of the pyridin-4-ol ring system, followed by electrophilic chlorination at the 3 and 5 positions.

Proposed Reaction Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

  • Step 1: Synthesis of Pyridin-4-ol. This step involves the formation of the core pyridine ring with a hydroxyl group at the 4-position. A classical approach is the condensation of a 1,5-dicarbonyl compound, such as glutacondialdehyde, with an ammonia source.[1][2] Using hydroxylamine hydrochloride as the nitrogen source is advantageous as it facilitates the reaction and avoids the need for a separate oxidation step to achieve the aromatic pyridine ring.[1][2]

  • Step 2: Dichlorination of Pyridin-4-ol. The pyridin-4-ol formed in the first step is an electron-rich heterocycle due to the activating effect of the hydroxyl group. This directing group facilitates electrophilic substitution at the ortho-positions (C-3 and C-5). Treatment with a suitable chlorinating agent, such as chlorine gas or sulfuryl chloride, leads to the formation of the desired this compound. The principle of halogenating activated pyridine rings is a well-established synthetic strategy.

The overall transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: Pyridin-4-ol Synthesis cluster_1 Step 2: Dichlorination Glutacondialdehyde Glutacondialdehyde Pyridin_4_ol Pyridin-4-ol Glutacondialdehyde->Pyridin_4_ol + Hydroxylamine_HCl Hydroxylamine Hydrochloride Pyridin_4_ol->Pyridin_4_ol_input Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) 3_5_Dichloropyridin_4_ol This compound Pyridin_4_ol_input->3_5_Dichloropyridin_4_ol +

Figure 1: Overall synthetic workflow for the formation of this compound.

Detailed Reaction Mechanisms

Mechanism of Pyridin-4-ol Formation

The formation of pyridin-4-ol from glutacondialdehyde and hydroxylamine proceeds through a series of condensation and cyclization steps. The mechanism involves the initial formation of an oxime, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyridin-4-ol.

G A Glutacondialdehyde + NH2OH B Oxime Intermediate A->B Condensation C Cyclized Dihydropyridine Intermediate B->C Intramolecular Cyclization D Pyridin-4-ol C->D Dehydration & Aromatization

Figure 2: Simplified mechanism for the formation of Pyridin-4-ol.

Mechanism of Dichlorination

The dichlorination of pyridin-4-ol is an electrophilic aromatic substitution reaction. The hydroxyl group at the 4-position activates the pyridine ring, directing the incoming electrophilic chlorine atoms to the 3 and 5 positions. The reaction proceeds through a stepwise chlorination, first at one ortho position and then at the other.

G A Pyridin-4-ol B Wheland Intermediate 1 A->B + Cl+ C 3-Chloropyridin-4-ol B->C - H+ D Wheland Intermediate 2 C->D + Cl+ E This compound D->E - H+

Figure 3: Stepwise mechanism for the dichlorination of Pyridin-4-ol.

Experimental Protocols

Protocol 1: Synthesis of Pyridin-4-ol

This protocol is based on the general principle of pyridine synthesis from 1,5-dicarbonyl compounds.[1][2]

Materials:

  • Glutacondialdehyde sodium salt

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water (deionized)

  • Dichloromethane

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutacondialdehyde sodium salt (1.0 eq) in a mixture of ethanol and water (1:1, v/v).

  • Add hydroxylamine hydrochloride (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain crude pyridin-4-ol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for the chlorination of an activated pyridine ring.

Materials:

  • Pyridin-4-ol (from Protocol 1)

  • Sulfuryl chloride (SO₂Cl₂)

  • Chloroform (or another suitable inert solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve pyridin-4-ol (1.0 eq) in anhydrous chloroform under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (2.2 eq) dropwise to the cooled solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on the provided protocols. Actual yields may vary depending on reaction scale and optimization.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Glutacondialdehyde sodium saltHydroxylamine HClEthanol/WaterReflux4-665-75>95 (after recrystallization)
2 Pyridin-4-olSulfuryl chlorideChloroform0 - RT12-1670-80>98 (after chromatography)

Table 1: Summary of reaction parameters and expected outcomes for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3,5-Dichloropyridin-4-ol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of 3,5-diarylpyridin-4-ol derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The protocols outlined herein are based on established methodologies for the coupling of dichlorinated nitrogen-containing heterocycles and can be adapted for specific research and development needs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base.[1] For this compound, this reaction offers a direct route to introduce aryl or heteroaryl substituents at the 3- and 5-positions of the pyridine ring. The presence of the hydroxyl group at the 4-position can influence the reaction conditions, but the coupling can often be achieved without the need for a protecting group.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The following tables summarize typical reaction conditions for mono- and diarylation of dichlorinated heterocycles, providing a starting point for the optimization of reactions with this compound.

Table 1: Conditions for Mono-Arylation of Dichloro-N-Heterocycles

EntryDichloro-SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13,5-Dichloro-1,2,4-thiadiazolep-methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O/MeOHRT-~5% (mono) + ~5% (bis)[3]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O1000.3380[4]
32,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃H₂O/DMF601283[5]
45-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2260[4]

Table 2: Conditions for Di-Arylation of Dichloro-N-Heterocycles

EntryDichloro-SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13,5-Dichloro-1,2,4-thiadiazole4-methoxyphenylboronic acid (2.2 equiv.)Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O/MeOHReflux2455[3]
23,5-Dichloro-1,2,4-thiadiazolePhenylboronic acid (2.2 equiv.)Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O/MeOHReflux2452[3]
33,5-Dichloro-1,2,4-thiadiazole4-cyanophenylboronic acid (2.2 equiv.)Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O/MeOHReflux2461[3]
42,5-DichloropyrazineArylboronic acid (2.2 equiv.)Pd(PPh₃)₂Cl₂ (3)-Na₂CO₃Acetonitrile/H₂O8012-24-[4]

Experimental Protocols

The following are general protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates and desired outcomes (mono- vs. di-arylation).

Protocol 1: General Procedure for Mono-Arylation

This protocol is designed to favor the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium catalyst (0.03 mmol), and the ligand (if applicable).

  • Add the anhydrous, degassed solvent (5-10 mL) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chloropyridin-4-ol product.

Protocol 2: General Procedure for Di-Arylation

This protocol is designed for the double Suzuki-Miyaura coupling to synthesize 3,5-diarylpyridin-4-ols.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃) (3-4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the base (4.0 mmol), and the palladium catalyst (0.05 mmol).

  • Add the degassed solvent system (e.g., 10 mL of a Toluene/Ethanol/Water mixture) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3,5-diarylpyridin-4-ol product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'        L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants (this compound, Boronic Acid, Base) add_catalyst Add Catalyst & Ligand start->add_catalyst purge Purge with Inert Gas add_catalyst->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application of 3,5-Dichloropyridin-4-ol in Pharmaceutical Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3,5-Dichloropyridin-4-ol and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized as key intermediates in the synthesis of a variety of therapeutic agents. The strategic placement of chloro- and hydroxyl/amino- groups on the pyridine ring provides a reactive scaffold for the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and an examination of the relevant biological pathways for pharmaceuticals synthesized using this scaffold. While direct applications of this compound are less commonly documented in publicly available literature, its amino-analogue, 4-amino-3,5-dichloropyridine, is a crucial precursor for several notable drugs.

Application Note 1: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors – The Case of Roflumilast

Therapeutic Significance: Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a reduction in inflammation in the airways.[2] The synthesis of Roflumilast prominently features 4-amino-3,5-dichloropyridine as a key intermediate.[2]

Synthetic Approach: The synthesis of Roflumilast involves the formal condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 4-amino-3,5-dichloropyridine.[1] Various synthetic strategies exist, often involving the activation of the benzoic acid derivative to an acid chloride, which then reacts with 4-amino-3,5-dichloropyridine.[3][4]

Quantitative Data for Roflumilast Synthesis:

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Acyl Chloride Formation3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, Thionyl chlorideTetrahydrofuran40-450.5Not specifiedNot specified
Coupling3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride, 4-amino-3,5-dichloropyridineSodium hydride, Tetrahydrofuran<301~60-70>99

Experimental Protocol: Synthesis of Roflumilast

  • Step 1: Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

    • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1 equivalent) in tetrahydrofuran, add thionyl chloride (1.5 equivalents) dropwise at 20-25°C.

    • Stir the mixture for 30 minutes at 40-45°C.

    • Distill off the excess thionyl chloride under reduced pressure to obtain the acid chloride as an oil.

  • Step 2: Coupling with 4-amino-3,5-dichloropyridine

    • In a separate reaction vessel, prepare a suspension of sodium hydride (1.2 equivalents) in tetrahydrofuran.

    • To this suspension, add 4-amino-3,5-dichloropyridine (1.2 equivalents) and stir for 30 minutes.

    • Dissolve the acid chloride from Step 1 in tetrahydrofuran and add it dropwise to the 4-amino-3,5-dichloropyridine mixture, maintaining the temperature below 30°C.

    • Stir the reaction mixture for 1 hour at 20-25°C.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization from isopropanol to yield Roflumilast with a purity of ≥99%.[3]

Signaling Pathway: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drugs like Roflumilast increase intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of genes involved in reducing inflammation.[3][4][5]

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Pro-inflammatory Signal GPCR GPCR Signal->GPCR AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP degrades to Roflumilast Roflumilast Roflumilast->PDE4 inhibits CREB CREB PKA->CREB phosphorylates Gene_Transcription Anti-inflammatory Gene Transcription CREB->Gene_Transcription activates

PDE4 Inhibition Signaling Pathway

Application Note 2: Synthesis of Thyroid Hormone Receptor-β (THR-β) Agonists – The Case of Resmetirom (MGL-3196)

Therapeutic Significance: Resmetirom is a liver-directed, orally active, selective thyroid hormone receptor-beta (THR-β) agonist. It is used for the treatment of non-alcoholic steatohepatitis (NASH).[6] By selectively activating THR-β in the liver, Resmetirom increases hepatic fat metabolism and reduces lipotoxicity.[6][7] The synthesis of Resmetirom utilizes a derivative of this compound, highlighting the importance of this scaffold in accessing novel therapeutics.

Synthetic Approach: A plausible synthetic route for Resmetirom involves the coupling of a substituted pyridazinone with a dichlorophenyl derivative. A key step is the formation of an ether linkage, which can be achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction, where the hydroxyl group of a this compound derivative would be a key reactant.[6][8][9]

Quantitative Data for a Key Step in Resmetirom Synthesis (Illustrative):

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Ether Formation6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one, Activated PyridineBase (e.g., K2CO3), DMF80-12012-2470-85>95

Experimental Protocol: Illustrative Ether Synthesis for a Resmetirom Intermediate

  • Step 1: Preparation of the Pyridazinone Intermediate

    • Synthesize 6-(4-amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one according to literature procedures.

  • Step 2: Etherification

    • To a solution of the pyridazinone intermediate (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (2 equivalents).

    • Add the appropriate activated dichlorophenyl derivative (1.1 equivalents).

    • Heat the reaction mixture to 80-120°C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired ether intermediate.

Signaling Pathway: Thyroid Hormone Receptor-β (THR-β) Agonism

Thyroid hormone receptors are nuclear receptors that regulate gene expression. THR-β is predominantly expressed in the liver. When activated by an agonist like Resmetirom, THR-β forms a heterodimer with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on DNA. This complex then recruits coactivator proteins, leading to the transcription of genes involved in lipid metabolism, such as those that increase fatty acid oxidation and cholesterol clearance.[6]

THR_Beta_Agonism_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Resmetirom Resmetirom THR_beta THR-β Resmetirom->THR_beta binds & activates Complex THR-β/RXR Heterodimer THR_beta->Complex RXR RXR RXR->Complex Co-repressors Co-repressors Co-repressors->Complex dissociate Co-activators Co-activators Co-activators->Complex recruited TRE Thyroid Hormone Response Element (TRE) on DNA Complex->TRE binds to Gene_Transcription Increased Transcription of Genes for: - Fatty Acid Oxidation - Cholesterol Clearance TRE->Gene_Transcription initiates

Thyroid Hormone Receptor-β (THR-β) Agonism Pathway

Experimental Workflow Overviews

The following diagrams illustrate the general experimental workflows for the synthesis of pharmaceuticals using this compound derivatives.

Roflumilast_Synthesis_Workflow Start Starting Materials: - 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid - 4-amino-3,5-dichloropyridine Step1 Acid Chloride Formation Start->Step1 Step2 Coupling Reaction Step1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Recrystallization Workup->Purification End Roflumilast (API) Purification->End

General Workflow for Roflumilast Synthesis

Resmetirom_Synthesis_Workflow Start Starting Materials: - Pyridazinone Intermediate - Dichlorophenyl Derivative Step1 Ether Formation (e.g., Williamson Synthesis) Start->Step1 Step2 Further Functionalization & Ring Formation Step1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Column Chromatography/ Recrystallization Workup->Purification End Resmetirom (API) Purification->End

General Workflow for Resmetirom Synthesis

This compound and its derivatives, particularly 4-amino-3,5-dichloropyridine, are valuable and versatile intermediates in pharmaceutical synthesis. Their application in the preparation of drugs like Roflumilast and Resmetirom demonstrates their importance in accessing complex molecular architectures with significant therapeutic potential. The protocols and pathways detailed in this document provide a foundation for researchers and drug development professionals working with this important class of chemical building blocks. Further exploration of the direct reactivity of the hydroxyl group in this compound could unveil new synthetic routes and lead to the discovery of novel therapeutic agents.

References

Application Note and Protocol for the N-oxidation of 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine N-oxides are valuable intermediates in organic synthesis and medicinal chemistry. The N-oxide functional group enhances the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution, making it a key precursor for the synthesis of complex substituted pyridines.[1] This document provides a detailed protocol for the N-oxidation of 3,5-dichloropyridin-4-ol, which exists in tautomeric equilibrium with 3,5-dichloro-4-hydroxypyridine. The resulting product is 3,5-dichloro-1-hydroxypyridin-4-one. The described methods are based on established procedures for the N-oxidation of structurally similar, electron-deficient pyridines.

Principle of the Method

The N-oxidation of pyridines involves the reaction of the nucleophilic nitrogen atom of the pyridine ring with an electrophilic oxygen source. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in an acidic medium like acetic acid. The electron-withdrawing nature of the two chlorine atoms in this compound decreases the nucleophilicity of the pyridine nitrogen, potentially requiring slightly harsher reaction conditions compared to unsubstituted pyridine.

Data Presentation

The following table summarizes representative quantitative data for the N-oxidation of 3,5-dichloropyridine derivatives using common methods. These values can be considered as a benchmark for the N-oxidation of this compound.

Starting MaterialOxidizing AgentSolventReaction ConditionsYield (%)Purity (%)Reference
3,5-Dichloropyridine30% Hydrogen PeroxideAcetic Acid70°CHighHigh[1]
3,5-Difluoropyridine40% Peracetic AcidAcetic Acid / Chloroform50°C, 24h71>98 (after recrystallization)[2][3]
4-Amino-3,5-dichloropyridine27.5% Hydrogen PeroxideGlacial Acetic Acid60-65°C, 18h~3599 (after recrystallization)[4]

Experimental Protocols

Two common and effective methods for the N-oxidation of this compound are detailed below.

Method A: Oxidation with Hydrogen Peroxide in Acetic Acid

This is a classic and cost-effective method for the N-oxidation of pyridines.

Materials and Reagents:

  • This compound

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • 10% Sodium Hydroxide solution

  • Sodium Metabisulfite

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (1.1 - 1.5 eq) in one portion.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 18-24 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 5°C in an ice bath.

    • Carefully neutralize the mixture by the dropwise addition of a 10% sodium hydroxide solution to a pH of 7-8.

    • Destroy any remaining peroxides by adding a small amount of sodium metabisulfite until a negative test with peroxide test strips is obtained.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as methanol or a dichloromethane/petroleum ether mixture, to obtain pure 3,5-dichloro-1-hydroxypyridin-4-one.[2][3]

Method B: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly effective and widely used reagent for the N-oxidation of amines and heterocyclic compounds.

Materials and Reagents:

  • This compound

  • meta-Chloroperoxybenzoic Acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Add m-CPBA (1.1 - 1.3 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-dichloro-1-hydroxypyridin-4-one.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_oxidant Add Oxidizing Agent (e.g., H₂O₂ or m-CPBA) start->add_oxidant react Heat and Stir for Specified Time add_oxidant->react quench Quench and Neutralize Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for the N-oxidation of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism reagents This compound + Peroxy Acid (RCO₃H) transition_state Transition State reagents->transition_state Nucleophilic Attack products 3,5-Dichloro-1-hydroxypyridin-4-one + Carboxylic Acid (RCO₂H) transition_state->products Product Formation

Caption: Concerted mechanism for the N-oxidation of pyridines with peroxy acids.[1]

References

3,5-Dichloropyridin-4-ol: A Versatile Precursor for Pyridine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 3,5-Dichloropyridin-4-ol and its structural isomers are pivotal building blocks in the synthesis of a wide range of potent agrochemicals. The strategic placement of chlorine atoms on the pyridine ring enhances the molecule's reactivity and allows for the introduction of various functional groups, leading to the development of herbicides, insecticides, and fungicides with diverse modes of action. While direct applications of this compound are not as prominently documented, the closely related isomer, 3,5,6-trichloropyridin-2-ol, is a critical intermediate in the production of several commercially significant agrochemicals. This document details the synthetic pathways, experimental protocols, and biological activities of major agrochemicals derived from this chlorinated pyridine scaffold.

Key Agrochemicals Derived from Chlorinated Pyridine Precursors

Chlorinated pyridine derivatives are fundamental to the synthesis of major agrochemicals such as the insecticide Chlorpyrifos and the herbicide Triclopyr. These compounds underscore the importance of the chlorinated pyridine core in modern crop protection.

Chlorpyrifos: A Broad-Spectrum Organophosphate Insecticide

Chlorpyrifos is a widely used organophosphate insecticide effective against a broad range of insect pests on various crops.[1] It functions as a potent inhibitor of the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1]

Synthesis: The commercial synthesis of Chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol (TCP) with O,O-diethylphosphorochloridothioate.[2]

Mechanism of Action: By inhibiting acetylcholinesterase, Chlorpyrifos leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft. This causes continuous stimulation of nerve impulses, leading to paralysis and eventual death of the insect.[1]

Triclopyr: A Selective Systemic Herbicide

Triclopyr is a selective herbicide used to control broadleaf weeds while leaving grasses and conifers largely unaffected.[3] It is classified as a synthetic auxin herbicide.[4]

Synthesis: Triclopyr is synthesized from 3,5,6-trichloro-2-pyridinol, which is reacted with a chloroacetate ester followed by hydrolysis.[5]

Mechanism of Action: Triclopyr mimics the plant growth hormone auxin. This leads to uncontrolled and disorganized cell division and growth in susceptible plants, ultimately causing vascular tissue disruption and plant death.[4]

Quantitative Data

The following tables summarize key quantitative data for Chlorpyrifos and Triclopyr.

Table 1: Physicochemical and Toxicological Properties of Chlorpyrifos

PropertyValueReference
Chemical FormulaC₉H₁₁Cl₃NO₃PS[1]
Molar Mass350.57 g·mol⁻¹[1]
Melting Point43 °C[1]
Water Solubility2 mg/L[1]
Oral LD₅₀ (rat)135 mg/kg[1]

Table 2: Physicochemical and Toxicological Properties of Triclopyr

PropertyValueReference
Chemical FormulaC₇H₄Cl₃NO₃[4]
Molar Mass256.46 g·mol⁻¹[4]
Melting Point148 to 150 °C[4]
Water Solubility440 mg/L[4]
Oral LD₅₀ (rat)713 mg/kg[6]

Experimental Protocols

Protocol 1: Synthesis of 3,5,6-trichloropyridin-2-ol (TCP)

This protocol outlines a general laboratory-scale synthesis of the key intermediate, 3,5,6-trichloropyridin-2-ol, from tetrachloropyridine.

Materials:

  • 2,3,5,6-tetrachloropyridine

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Water

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2,3,5,6-tetrachloropyridine (0.1 mol), NaOH, and a catalytic amount of tetrabutylammonium bromide in 60 mL of water.

  • Heat the mixture at 100 °C for 8 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice water.

  • Acidify the mixture to a pH of 5-6 with hydrochloric acid.

  • The resulting precipitate is collected by filtration.

  • The crude product can be further purified by extraction to yield 3,5,6-trichloropyridin-2-ol as a white solid.

Protocol 2: Synthesis of Chlorpyrifos

This protocol describes the final step in the synthesis of Chlorpyrifos from 3,5,6-trichloro-2-pyridinol (TCP).

Materials:

  • 3,5,6-trichloro-2-pyridinol (TCP) or its sodium salt (sodium 3,5,6-trichloropyridin-2-olate)

  • O,O-diethylthiophosphoryl chloride

  • A suitable solvent (e.g., water or an organic solvent)

  • A catalyst may be used to facilitate the reaction[7]

Procedure:

  • Dissolve the sodium salt of 3,5,6-trichloro-2-pyridinol in a suitable solvent.[7]

  • Add O,O-diethylthiophosphoryl chloride to the reaction mixture.

  • The reaction is carried out to form Chlorpyrifos.[7]

  • Following the reaction, the mixture is purified. If a two-phase system is used, the oil layer containing Chlorpyrifos is separated.[8]

  • The crude product can be purified through washing and drying to yield Chlorpyrifos with a purity of over 98%.[8]

Protocol 3: Synthesis of Triclopyr Butoxyethyl Ester

This protocol outlines the synthesis of a common ester form of Triclopyr.

Materials:

  • Sodium salt of 3,5,6-trichloro-2-pyridinol

  • 2-butoxyethyl chloroacetate

  • Catalyst

  • Solvent for extraction (e.g., ethylene dichloride)

  • Anhydrous sodium sulfate

Procedure:

  • Mix the sodium salt of 3,5,6-trichloro-2-pyridinol, 2-butoxyethyl chloroacetate, and a catalyst.[9]

  • Maintain the reaction mixture at 55-65 °C with stirring.[9]

  • After the reaction, wash the product with hot water, filter, and extract with a suitable solvent.[9]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[9]

  • Remove the solvent by vacuum distillation to obtain Triclopyr-butoxyethyl ester.[9]

Visualizations

Synthesis_of_Chlorpyrifos TCP 3,5,6-trichloropyridin-2-ol (TCP) Chlorpyrifos Chlorpyrifos TCP->Chlorpyrifos Reaction Reagent_C O,O-diethylthiophosphoryl chloride Reagent_C->Chlorpyrifos Reactant

Caption: Synthesis of Chlorpyrifos from TCP.

Synthesis_of_Triclopyr TCP 3,5,6-trichloropyridin-2-ol (TCP) Intermediate Trichloropyridine peroxyacetic acid methyl ester TCP->Intermediate Etherification Reagent_T Methyl Chloroacetate Reagent_T->Intermediate Reactant Triclopyr Triclopyr Intermediate->Triclopyr Hydrolysis & Acidification

Caption: Synthesis of Triclopyr from TCP.

Chlorpyrifos_MoA cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to AChE->ACh Prevents breakdown Nerve Impulse Nerve Impulse Postsynaptic_Receptor->Nerve Impulse Stimulates Chlorpyrifos Chlorpyrifos Chlorpyrifos->AChE Inhibits Paralysis & Death Paralysis & Death Nerve Impulse->Paralysis & Death

Caption: Mechanism of action of Chlorpyrifos.

Triclopyr_MoA Triclopyr Triclopyr Auxin_Receptor Auxin Receptor Triclopyr->Auxin_Receptor Mimics Auxin & Binds Gene Expression Gene Expression Auxin_Receptor->Gene Expression Alters Plant_Cell Plant Cell Uncontrolled Cell Growth Uncontrolled Cell Growth Gene Expression->Uncontrolled Cell Growth Vascular Tissue Disruption Vascular Tissue Disruption Uncontrolled Cell Growth->Vascular Tissue Disruption Plant Death Plant Death Vascular Tissue Disruption->Plant Death

Caption: Mechanism of action of Triclopyr.

References

Application Notes and Protocols for the Quantification of 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridin-4-ol is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its potential role as an intermediate, metabolite, or impurity. Accurate and precise quantification of this analyte is crucial for quality control, metabolic studies, and safety assessments. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are based on established principles for the analysis of similar chlorinated pyridine compounds and serve as a robust starting point for method development and validation.

Quantitative Data Summary

As specific experimental data for this compound is not widely published, the following table summarizes typical performance characteristics expected for the analytical methods described. These values are derived from methods for structurally related compounds, such as other dichloropyridine derivatives, and should be established and verified for this compound during in-house method validation.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (r²)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV 50 - 200 ng/mL150 - 600 ng/mL> 0.99590 - 110%< 10%
GC-MS 0.1 - 10 ng/mL0.3 - 30 ng/mL> 0.99885 - 115%< 15%
LC-MS/MS 0.05 - 5 ng/mL0.15 - 15 ng/mL> 0.99995 - 105%< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

a. Sample Preparation:

  • Accurately weigh a sufficient amount of the sample to achieve a final concentration within the calibration range.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase, such as acetonitrile/water).

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid for improved peak shape). A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound (typically around 270-290 nm).

c. Quantification:

Prepare a series of calibration standards of this compound in the diluent. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Vortex/Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Generate Calibration Curve a3->d1 d2 Quantify Analyte d1->d2

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for trace analysis. Derivatization is often required for polar compounds like this compound to improve volatility and chromatographic performance.

a. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) following liquid-liquid extraction or solid-phase extraction (SPE).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the hydroxyl group to a less polar silyl ether.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Cool to room temperature before injection.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection Mode: Splitless injection.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.

c. Quantification:

Use an internal standard (e.g., a deuterated analogue or a structurally similar compound). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Extraction (LLE/SPE) s2 Evaporate to Dryness s1->s2 s3 Derivatization (e.g., Silylation) s2->s3 a1 Inject into GC s3->a1 a2 Capillary Column Separation a1->a2 a3 Mass Spectrometry (EI) a2->a3 a4 SIM Mode Detection a3->a4 d1 Internal Standard Calibration a4->d1 d2 Quantify Analyte d1->d2

GC-MS Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, ideal for quantifying trace levels of this compound in complex matrices such as biological fluids or environmental samples.

a. Sample Preparation:

  • For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • Alternatively, use Solid-Phase Extraction (SPE) for cleaner extracts and pre-concentration. A reverse-phase or mixed-mode sorbent can be effective.

  • Evaporate the supernatant or SPE eluate and reconstitute in the initial mobile phase.

  • Filter the final extract through a 0.22 µm filter.

b. LC-MS/MS Conditions:

  • LC Column: C18 or HILIC column for polar compounds (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative mode, but positive mode should also be evaluated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) and one or two characteristic product ions need to be determined by infusing a standard solution of this compound.

c. Quantification:

An isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) is highly recommended for the most accurate quantification. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Protein Precipitation or SPE s2 Evaporate & Reconstitute s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject into LC s3->a1 a2 Reverse-Phase Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 MRM Detection a3->a4 d1 Isotopically Labeled IS Calibration a4->d1 d2 Quantify Analyte d1->d2

LC-MS/MS Experimental Workflow

Application Notes and Protocols for Purity Analysis of Dichloropyridinols by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of purity of dichloropyridinol isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control in the manufacturing of pharmaceuticals and other chemical products where dichloropyridinols are used as intermediates.

Introduction to Dichloropyridinol Purity Analysis

Dichloropyridinols are a class of chemical compounds that serve as important building blocks in the synthesis of various pharmaceutical and agrochemical products. The purity of these intermediates is critical as impurities can affect the efficacy, safety, and stability of the final product.[1] Therefore, robust and reliable analytical methods are required to identify and quantify any process-related impurities or degradation products. HPLC and GC-MS are powerful analytical techniques well-suited for this purpose, offering high resolution and sensitivity for the separation and identification of dichloropyridinols and their potential impurities.[2][3]

Potential Impurities in Dichloropyridinol Synthesis

During the synthesis of dichloropyridinols, several impurities can arise. These can include isomers of the target molecule, unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in the synthesis of related chlorinated heterocyclic compounds, impurities such as positional isomers and dehalogenated products have been observed.[4][5] A thorough purity analysis method should be able to separate and quantify these potential impurities.

Section 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase HPLC method is generally suitable for the separation of dichloropyridinol isomers and related impurities.

Application Note: HPLC Purity Analysis of Dichloropyridinols

This application note describes a general reversed-phase HPLC method for the purity assessment of dichloropyridinols. The method is based on the separation of dichloropyridinol isomers on a C18 stationary phase with a mobile phase consisting of acetonitrile and an acidic aqueous buffer.[6][7]

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).[6][7]

  • Dichloropyridinol reference standard and sample.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid).[6][9] The exact ratio may need to be optimized for specific isomers.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 230 nm or 254 nm.[8][9]

  • Injection Volume: 10 µL.[8]

4. Sample Preparation:

  • Prepare a stock solution of the dichloropyridinol sample in the mobile phase at a concentration of approximately 1 mg/mL.[8]

  • Dilute this stock solution to a working concentration of about 0.1 mg/mL.[8]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of the dichloropyridinol is expressed as a percentage of the total area of all observed peaks.

Quantitative Data (Example)

The following table summarizes typical performance characteristics for the HPLC analysis of dichloropyridine compounds, which can be used as a reference for dichloropyridinol analysis.

ParameterTypical ValueReference
Linearity (R²)> 0.999[8]
Limit of Detection (LOD)0.01 - 0.1%[8]
Limit of Quantitation (LOQ)0.03 - 0.3%[8]
Accuracy (% Recovery)98 - 102%[8]
Precision (% RSD)< 2%[8]
Retention Time (Example for 3,5-Dichloropyridine) Varies based on exact conditions[6]

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and should be determined experimentally.[10][11][12]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

HPLC analysis workflow for dichloropyridinols.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like dichloropyridinols, derivatization is often necessary to improve their volatility and chromatographic behavior.

Application Note: GC-MS Purity Analysis of Dichloropyridinols

This application note outlines a GC-MS method for the purity analysis of dichloropyridinols. The method involves derivatization of the hydroxyl group followed by separation on a non-polar capillary column and detection by mass spectrometry. This approach provides high sensitivity and specificity for the identification and quantification of dichloropyridinols and their impurities.

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[3]

2. Reagents and Materials:

  • Dichloropyridinol reference standard and sample.

  • Suitable solvent (e.g., ethyl acetate, dichloromethane).[13]

  • Derivatizing agent: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[13][14]

  • Anhydrous sodium sulfate.[13]

3. Sample Preparation and Derivatization:

  • Accurately weigh the dichloropyridinol sample and dissolve it in a suitable solvent.

  • The sample can be extracted using a suitable solvent like acetone, followed by purification with hexane and dichloromethane.[13]

  • Dry the extract with anhydrous sodium sulfate.[13]

  • Evaporate the solvent and redissolve the residue in ethyl acetate.[13]

  • Add the derivatizing agent (MTBSTFA) and heat to form the silyl ether derivative.[13][14]

4. GC-MS Conditions:

  • Injector Temperature: 280 °C.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold for 5 minutes.[8] (This program should be optimized for the specific dichloropyridinol isomers and their derivatives.)

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[3]

5. Data Analysis:

  • Purity is determined by comparing the peak area of the main component to that of any detected impurities. Identification of impurities can be facilitated by interpretation of their mass spectra.

Quantitative Data (Example for a related compound, 3,5,6-trichloro-2-pyridinol)

The following table provides example quantitative data from a validated GC-MS/MS method for a related compound, which can serve as a benchmark.

ParameterTypical ValueReference
Linearity (R²)≥ 0.998[14]
Limit of Detection (LOD)0.15 µg/kg[14]
Limit of Quantitation (LOQ)0.5 µg/kg[14]
Accuracy (% Recovery)74.8 - 81.8%[14]
Precision (% RSD)< 12.3%[14]

Note: LOD and LOQ are highly dependent on the specific instrument and method parameters.[16][17][18]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve/Extract Sample derivatize Derivatization (e.g., with MTBSTFA) dissolve->derivatize inject Inject Sample derivatize->inject separate GC Separation (DB-5ms column) inject->separate detect MS Detection (EI, SIM mode) separate->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Purity identify->quantify

GC-MS analysis workflow for dichloropyridinols.

Conclusion

The HPLC and GC-MS methods described provide robust and reliable approaches for the purity analysis of dichloropyridinols. The choice between HPLC and GC-MS will depend on the specific properties of the dichloropyridinol isomer and the potential impurities. For comprehensive purity profiling, the use of orthogonal techniques is often recommended. The provided protocols and data serve as a starting point for method development and validation in a research or quality control setting. It is essential to validate the chosen method according to the relevant regulatory guidelines to ensure its accuracy, precision, and reliability.

References

Application Notes and Protocols for the Derivatization of 3,5-Dichloropyridin-4-ol to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 3,5-dichloropyridin-4-ol, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below detail key synthetic transformations and biological evaluation methods to guide the exploration of this compound's therapeutic potential.

Introduction

This compound and its analogs, such as 4-amino-3,5-dichloropyridine, are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The unique electronic properties and substitution pattern of the 3,5-dichloropyridine core make it an attractive starting point for medicinal chemistry campaigns. Derivatization of this scaffold has led to the discovery of potent inhibitors of various enzymes, including kinases and phosphodiesterases, as well as compounds with significant antimicrobial and anticancer activities.[1] This document serves as a guide for researchers to synthesize and evaluate new derivatives of this compound with the aim of enhancing their biological efficacy.

Synthetic Strategies and Protocols

The derivatization of the this compound scaffold can be approached through several key synthetic strategies, primarily targeting the hydroxyl group at the 4-position and the chlorine atoms at the 3- and 5-positions.

Protocol 1: O-Alkylation and O-Arylation of this compound

The hydroxyl group of this compound can be readily converted to a variety of ether linkages, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide, iodomethane, substituted phenyl chlorides)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure (General):

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to form the corresponding alkoxide or phenoxide.

  • Add the alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The chlorine atoms at the 3- and 5-positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Materials:

  • 3,5-Dichloro-4-substituted-pyridine (e.g., 4-methoxy-3,5-dichloropyridine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, sodium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure (General):

  • In a Schlenk flask, combine the 3,5-dichloro-4-substituted-pyridine (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired coupled product.

dot

Suzuki_Miyaura_Coupling 3,5-Dichloropyridin-4-ol_Derivative 3,5-Dichloro-4-substituted-pyridine Pd_Catalyst Pd(0) Catalyst 3,5-Dichloropyridin-4-ol_Derivative->Pd_Catalyst Oxidative Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd_Catalyst Transmetalation Coupled_Product Coupled Product Pd_Catalyst->Coupled_Product Reductive Elimination Byproducts Byproducts Pd_Catalyst->Byproducts Base Base (e.g., K₂CO₃) Base->Pd_Catalyst

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Evaluation Protocols

The newly synthesized derivatives should be evaluated for their biological activity using a panel of relevant assays.

Protocol 3: In Vitro Kinase Inhibition Assay

Many pyridine-based compounds have been identified as potent kinase inhibitors.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR, Abl)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure (General):

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds Start->Prepare_Reagents Reaction_Setup Add Kinase, Substrate, and Test Compound to Plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to Initiate Kinase Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Add Detection Reagent Incubation->Stop_Reaction Measurement Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Measurement Data_Analysis Calculate % Inhibition and IC₅₀ Values Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Use of 3,5-Dichloropyridin-4-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridin-4-ol is a versatile heterocyclic building block with significant potential in the synthesis of potent and selective kinase inhibitors. The pyridin-4-one scaffold is a recognized pharmacophore in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of various kinases. The presence of two chlorine atoms at the 3 and 5 positions offers reactive handles for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitors targeting key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the c-Met and VEGFR-2 pathways. Detailed experimental protocols for the synthesis of a potent 3,5-disubstituted pyridin-4-one kinase inhibitor are provided, along with quantitative data for representative compounds.

Kinase Targets and Signaling Pathways

Kinase inhibitors are a major class of targeted therapeutics. The 3,5-disubstituted pyridin-4-one scaffold has been successfully employed to develop inhibitors against a range of kinases implicated in cancer progression.

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a key driver in many human cancers, making it an important therapeutic target.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby inhibiting their growth.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative pyridone-based kinase inhibitors against key oncogenic kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyridone-Based Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
P-1 c-Met1.8Staurosporine5
P-1 Flt-34Sunitinib2
P-1 VEGFR-227Sorafenib6
P-2 c-Met<1.0Crizotinib11
P-3 VEGFR-20.12 µMSorafenib0.10 µM

Data is compiled from published literature and is intended for comparative purposes.[1][2][3]

Table 2: Anti-proliferative Activity of a Representative Pyridone-Based Inhibitor (Compound P-1)

Cell LineCancer TypeIC50 (µM)
GTL-16Gastric Carcinoma0.05
A549Non-Small Cell Lung Cancer>10
HCT116Colon Carcinoma>10

Data indicates potent and selective activity against a c-Met dependent cell line.[1]

Experimental Protocols

The following protocols describe a synthetic route to a 3,5-disubstituted pyridin-4-one kinase inhibitor starting from this compound.

Diagram: Synthetic Workflow

Synthetic_Workflow start This compound step1 Step 1: N-Arylation start->step1 intermediate1 1-Aryl-3,5-dichloropyridin-4(1H)-one step1->intermediate1 step2 Step 2: Suzuki Coupling intermediate1->step2 intermediate2 1-Aryl-3-chloro-5-(heteroaryl)pyridin-4(1H)-one step2->intermediate2 step3 Step 3: Suzuki Coupling intermediate2->step3 final_product Final Product: 1-Aryl-3,5-di(heteroaryl)pyridin-4(1H)-one step3->final_product

Caption: Synthetic workflow for a 3,5-disubstituted pyridin-4-one.

Protocol 1: N-Arylation of this compound

This protocol describes the N-arylation of this compound with an arylboronic acid using a copper-catalyzed Chan-Lam coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, arylboronic acid, and copper(II) acetate.

  • Add activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DCM and pyridine via syringe.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-3,5-dichloropyridin-4(1H)-one.

Expected Yield: 60-80%

Protocol 2: Site-Selective Suzuki Coupling (Position 5)

This protocol details the first Suzuki coupling reaction, which typically occurs at the more reactive 5-position of the dichloropyridone ring.

Materials:

  • 1-Aryl-3,5-dichloropyridin-4(1H)-one (1.0 equiv)

  • Heteroarylboronic acid or ester (e.g., 2-(tributylstannyl)pyridine) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a Schlenk flask, add 1-aryl-3,5-dichloropyridin-4(1H)-one, the heteroarylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-chloro-5-(heteroaryl)pyridin-4(1H)-one.

Expected Yield: 50-70%

Protocol 3: Second Suzuki Coupling (Position 3)

This protocol describes the second Suzuki coupling at the less reactive 3-position to complete the synthesis of the 3,5-disubstituted pyridin-4-one.

Materials:

  • 1-Aryl-3-chloro-5-(heteroaryl)pyridin-4(1H)-one (1.0 equiv)

  • Second heteroarylboronic acid or ester (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., anhydrous DMF)

Procedure:

  • To a microwave vial, add the 1-aryl-3-chloro-5-(heteroaryl)pyridin-4(1H)-one, the second heteroarylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vial with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final 1-aryl-3,5-di(heteroaryl)pyridin-4(1H)-one.

Expected Yield: 30-50%

Signaling Pathway Diagrams

c-Met Signaling Pathway

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 Dimerization & Autophosphorylation GAB1 GAB1 P1->GAB1 GRB2 GRB2 P1->GRB2 STAT3 STAT3 P1->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: Simplified c-Met signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream_vegfr Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P2 P VEGFR2->P2 Dimerization & Autophosphorylation PLCg PLCγ P2->PLCg PI3K_v PI3K P2->PI3K_v PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Proliferation Proliferation ERK_v->Proliferation AKT_v AKT PI3K_v->AKT_v eNOS eNOS AKT_v->eNOS Survival Survival AKT_v->Survival Permeability Permeability eNOS->Permeability

Caption: Simplified VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dichloropyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and positional isomers. Depending on the synthetic route, potential impurities may include other isomers of dichloropyridinols and chlorinated pyridines. In syntheses involving related compounds, unreacted starting materials and byproducts from side reactions are common impurities.[1][2]

Q2: Which purification techniques are most effective for crude this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For volatile impurities or starting materials, steam distillation followed by extraction may also be a viable option.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of the hydroxyl group, polar solvents are a good starting point for screening. Water and methanol have been used for the recrystallization of the structurally similar compound 4-Amino-3,5-dichloropyridine.[3][4] A mixed solvent system can also be employed to achieve optimal solubility.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try the following:

  • Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.

  • Slow down the cooling rate to allow for proper crystal lattice formation.

  • Use a different recrystallization solvent or a mixed solvent system.

Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A5: For a polar compound like this compound, normal-phase column chromatography is a suitable choice.

  • Stationary Phase: Silica gel is a common and effective stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point would be a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.

Troubleshooting Guides

Low Purity After Recrystallization
Issue Possible Cause Recommended Solution
Persistent Impurities Co-crystallization of impurities with similar solubility profiles.- Perform a second recrystallization. - Try a different recrystallization solvent or a mixed-solvent system. - Consider purification by column chromatography.
Colored Product Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Using too much charcoal can lead to product loss.
Occlusion of Mother Liquor Rapid crystal formation trapping impurities.- Ensure slow cooling of the solution to promote the formation of larger, purer crystals. - Wash the collected crystals with a small amount of cold, fresh recrystallization solvent.
Issues with Column Chromatography
Issue Possible Cause Recommended Solution
Poor Separation of Compound and Impurities Inappropriate mobile phase polarity.- Optimize the mobile phase composition by running thin-layer chromatography (TLC) with different solvent ratios (e.g., varying hexane/ethyl acetate ratios). Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary.
Streaking or Tailing of Bands The compound is interacting too strongly with the stationary phase or the column is overloaded.- Ensure the crude sample is dissolved in a minimal amount of solvent before loading onto the column. - Consider using a less polar solvent to dissolve the sample for loading. - Reduce the amount of sample loaded onto the column.

Data Presentation

Table 1: Recrystallization Solvent Screening (Qualitative)
SolventExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperaturePotential for Recrystallization
WaterLowHighGood (based on similar compounds)[3]
MethanolModerateHighGood (based on similar compounds)[4]
EthanolModerateHighPotentially Good
AcetoneHighVery HighPoor (may require a co-solvent)
HexaneVery LowLowPoor
TolueneLowModeratePotentially Good
Ethyl AcetateModerateHighPotentially Good

Note: This data is estimated based on the purification of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this example, we will use water.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot water portion-wise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition by performing thin-layer chromatography (TLC) of the crude material using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a low polarity eluent and gradually increase the polarity (gradient elution) to separate the components effectively.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization filtration Filtration recrystallization->filtration mother_liquor Mother Liquor (Impurities) filtration->mother_liquor Discard recrystallized_product Recrystallized Product filtration->recrystallized_product purity_check Purity Check (TLC, HPLC, etc.) recrystallized_product->purity_check column_chromatography Column Chromatography purity_check->column_chromatography Purity < 99% pure_product Pure this compound purity_check->pure_product Purity ≥ 99% column_chromatography->pure_product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Troubleshooting Guide for Recrystallization start Low Purity After Recrystallization cause1 Co-crystallization of Impurities? start->cause1 solution1a Perform Second Recrystallization cause1->solution1a Yes cause2 Colored Product? cause1->cause2 No solution1b Change Solvent System solution1a->solution1b solution1c Use Column Chromatography solution1b->solution1c solution2 Treat with Activated Charcoal cause2->solution2 Yes cause3 Rapid Crystal Formation? cause2->cause3 No solution3a Ensure Slow Cooling cause3->solution3a Yes solution3b Wash Crystals with Cold Solvent solution3a->solution3b

Caption: A logical troubleshooting guide for common recrystallization issues.

References

Side reactions and by-product formation in dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and by-product formation during the synthesis of dichloropyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in dichloropyridine synthesis?

The most common impurities are typically other dichloropyridine isomers, monochloropyridines, and more highly chlorinated pyridines such as trichloropyridines and tetrachloropyridines.[1][2][3][4] The specific impurity profile largely depends on the synthetic route and reaction conditions employed.[3] For instance, in the synthesis of 2,6-dichloropyridine from 2-chloropyridine, common by-products include 2,3-dichloropyridine and 2,5-dichloropyridine.[4]

Q2: How do reaction conditions affect the formation of by-products?

Reaction conditions such as temperature, reaction time, and molar ratio of reactants play a critical role in selectivity and by-product formation.

  • Temperature: Suboptimal temperatures can lead to incomplete reactions or the formation of degradation products like tar.[1] For example, in the chlorination of 2-chloropyridine, temperatures below 160°C can result in a slow reaction and the formation of significant quantities of by-products.[4] Conversely, very high temperatures can cause condensation reactions and charring.[1]

  • Stoichiometry: An excess of the chlorinating agent can lead to the formation of over-chlorinated by-products like trichloropyridines and tetrachloropyridines.[5] Careful control of the molar ratio is crucial for maximizing the yield of the desired dichloropyridine.[5]

  • Catalyst: The presence and choice of a catalyst can significantly influence the reaction rate and selectivity. While metal halide catalysts can accelerate the chlorination of 2-chloropyridine, they can also promote the formation of isomeric by-products and more highly chlorinated compounds.[4]

Q3: What are the primary safety concerns associated with the synthesis of dichloropyridines?

The synthesis of dichloropyridines can involve hazardous reagents and intermediates. 2,3-Dichloropyridine, for example, is an irritant to the skin, eyes, and respiratory tract.[5] The thermal decomposition of dichloropyridines can release toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen chloride.[5] Many synthetic routes also utilize hazardous materials like chlorine gas, phosphorus oxychloride, and potentially explosive diazonium salts.[5][6][7] It is imperative to conduct these reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Dichloropyridine Isomer

Symptoms:

  • The final product yield is significantly lower than expected.

  • Analysis of the crude product shows a large proportion of starting material or monochlorinated pyridine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Increase the reaction time or adjust the molar ratio of the chlorinating agent to favor the formation of the disubstituted product.[1] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[6]
Suboptimal Temperature Ensure the reaction is conducted within the optimal temperature range for the specific synthesis. For instance, the chlorination of 2,5-dihydroxypyridine with POCl₃ often requires heating to around 145°C.[6] For the diazotization step in the Sandmeyer reaction, maintaining a low temperature (0-5°C) is critical.[6]
Product Loss During Workup Dichloropyridines can have some volatility and may be lost during solvent removal under high vacuum or with prolonged heating.[6] During aqueous workup, ensure the pH is adjusted correctly to maximize the partitioning of the product into the organic phase during extraction.[6]
Inefficient Purification Product can be lost during purification steps like column chromatography or recrystallization.[6] Optimize the purification method; for example, fractional crystallization can be effective for separating isomers.[6]
Issue 2: Formation of Isomeric Dichloropyridine By-products

Symptoms:

  • GC-MS or NMR analysis of the product mixture shows the presence of multiple dichloropyridine isomers.

  • Difficulty in isolating the desired pure isomer.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Lack of Regioselectivity in the Reaction The inherent reactivity of the pyridine ring can lead to the formation of multiple isomers. The choice of solvent and catalyst can influence regioselectivity.[6] For cross-coupling reactions, the selection of appropriate ligands is crucial for directing regioselectivity.[6]
Inappropriate Reaction Conditions The solvent polarity can impact the regioselectivity of nucleophilic aromatic substitution reactions.[6] It is advisable to screen different solvents to find the optimal conditions for your specific substrate.[6]
Isomerization under Reaction Conditions In some cases, isomerization of the desired product can occur under the reaction conditions.

Purification Strategies for Isomer Mixtures:

  • Fractional Crystallization: This technique can be effective for separating isomers with different solubilities. For example, a mixture of 2,5- and 2,3-dichloropyridine can be separated by recrystallization from an isopropanol/water mixture.[6][8]

  • Steam Distillation: This method can be used to purify dichloropyridines, as they will co-distill with water.[2][9]

  • Column Chromatography: While potentially leading to product loss, column chromatography can be used for the separation of small quantities of isomers to achieve high purity.[2]

Issue 3: Formation of Over-Chlorinated By-products

Symptoms:

  • GC-MS analysis reveals the presence of trichloropyridines, tetrachloropyridines, or even pentachloropyridine.[1][4]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excessive Chlorinating Agent Carefully control the stoichiometry of the chlorinating agent to the starting material.[5]
Prolonged Reaction Time Monitor the reaction progress closely using techniques like HPLC or GC and stop the reaction once the desired conversion is achieved to prevent further chlorination.[5]
High Reaction Temperature High temperatures can promote over-chlorination.[1] Maintain the recommended reaction temperature for the specific protocol.[5]
Inefficient Mixing In gas-phase reactions, ensure uniform mixing of reactants to prevent localized high concentrations of the chlorinating agent.[1]

Quantitative Data on By-product Formation

The following tables summarize quantitative data on by-product formation in various dichloropyridine syntheses.

Table 1: By-products in 2,3-Dichloropyridine Synthesis

Synthesis RouteStarting MaterialKey Reagents & CatalystsYield of 2,3-DichloropyridinePurityKey By-products and Disadvantages
Method 12,6-DichloropyridineChlorine, FeCl₃ or AlCl₃, H₂, Pd/C, TriethylamineChlorination: ~95%[10], Hydrogenation: ~86%[10]>99.5%[10]Involves gaseous chlorine and hydrogen, requiring specialized equipment.[10] Potential for over-chlorination to 2,3,6-trichloropyridine.[5]
Method 23-AminopyridineHCl, H₂O₂ or Cl₂, Fe catalyst, NaNO₂, Cu₂O or CuCl>74%[10]>99.2%[10]Generation of significant wastewater.[10] Potential for over-chlorination.[5]

Table 2: By-products in 2,5-Dichloropyridine Synthesis

Synthesis RouteStarting MaterialOverall YieldPurityCommon By-products
From 2-Chloropyridine2-Chloropyridine62-80%[7]Up to 100% after crystallization[7]2,3-Dichloropyridine, 2,6-Dichloropyridine[2]
From 2-Aminopyridine2-Aminopyridine~58%[7]HighIsomeric by-products, use of potentially explosive diazonium salts[7]
From 2,3,6-Trichloropyridine2,3,6-Trichloropyridine~78.3%[7]HighOther chlorinated pyridines

Table 3: By-products in 2,6-Dichloropyridine Synthesis

Synthesis RouteStarting MaterialCommon By-productsNotes
Direct Chlorination of PyridinePyridine2-Chloropyridine, Trichloropyridines, Tetrachloropyridines, Tar[1]High temperatures can lead to tar formation.[1]
Chlorination of 2-Chloropyridine2-Chloropyridine2,3-Dichloropyridine, 2,5-Dichloropyridine, 2,3,5-Trichloropyridine, 2,3,5,6-Tetrachloropyridine, Pentachloropyridine[4]Reaction without a catalyst at temperatures ≥ 160°C can improve selectivity for 2,6-dichloropyridine.[4]

Table 4: By-products in 3,5-Dichloropyridine Synthesis

Synthesis RouteStarting MaterialYield of 3,5-DichloropyridineCommon By-products
Reductive Dechlorination from 2,3,4,5,6-Pentachloropyridine2,3,4,5,6-Pentachloropyridine65%[11]Isomeric dichloropyridines, monochloropyridines, and trichloropyridines[3]
Two-Step Synthesis from Acrylonitrile & Anhydrous ChloralAcrylonitrile & Anhydrous Chloral42%[12]2,3,5-Trichloropyridine (intermediate), 2,3,5,6-Tetrachloropyridine[12]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloropyridine via Selective Dechlorination of 2,3,6-Trichloropyridine

This method involves the selective hydrogenation of 2,3,6-trichloropyridine using a palladium-on-carbon catalyst.[13]

  • Materials: 2,3,6-trichloropyridine, Methanol, Triethylamine (acid-binding agent), Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

  • Procedure:

    • Prepare a solution of 2,3,6-trichloropyridine in methanol containing triethylamine.[13]

    • Charge a fixed-bed reactor with the Pd/C catalyst.[13]

    • Introduce the solution of 2,3,6-trichloropyridine into the reactor.

    • Heat the mixture to the desired temperature (e.g., 60-80°C) and introduce hydrogen gas at the appropriate pressure.[5]

    • Monitor the reaction progress by GC or HPLC.[5]

    • Upon completion, cool the reaction mixture and filter off the catalyst.[5]

    • Wash the filtrate with water to remove the hydrochloride salt of the acid-binding agent.[5]

    • Isolate the 2,3-dichloropyridine from the organic phase by distillation or crystallization.[5]

Protocol 2: Purification of 2,5-Dichloropyridine by Recrystallization

This protocol is particularly effective for removing the 2,3-dichloropyridine isomer.[2]

  • Materials: Crude 2,5-dichloropyridine mixture, Isopropanol, Water.

  • Procedure:

    • In a fume hood, dissolve the crude 2,5-dichloropyridine mixture in a minimal amount of hot isopropanol.[2]

    • While the solution is hot, slowly add hot water (the anti-solvent) until the solution becomes faintly turbid.[2]

    • If the solution becomes too cloudy, add a few drops of hot isopropanol to clarify it.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.[2]

    • Wash the crystals with a small amount of a cold isopropanol/water (15:85) mixture.[2]

    • Dry the purified 2,5-dichloropyridine crystals.

Visualizations

Troubleshooting_Dichloropyridine_Synthesis cluster_synthesis Dichloropyridine Synthesis cluster_issues Troubleshooting cluster_solutions Corrective Actions start Start Synthesis reaction Reaction Step start->reaction workup Workup & Purification reaction->workup product Final Product workup->product low_yield Low Yield workup->low_yield isomers Isomeric By-products workup->isomers over_chlorination Over-chlorination workup->over_chlorination optimize_conditions Optimize Reaction Conditions (T, t, ratio) low_yield->optimize_conditions optimize_workup Optimize Workup & Purification low_yield->optimize_workup isomers->optimize_workup change_reagents Change Solvent/ Catalyst/Ligand isomers->change_reagents over_chlorination->optimize_conditions control_stoichiometry Control Stoichiometry over_chlorination->control_stoichiometry

Caption: Troubleshooting workflow for dichloropyridine synthesis.

by_product_formation_logic cluster_factors Influencing Factors cluster_byproducts By-product Formation temperature Temperature isomers Isomeric Dichloropyridines temperature->isomers Affects selectivity degradation Degradation Products (Tar, Char) temperature->degradation High T stoichiometry Stoichiometry over_chlorination Over-chlorinated Products (Trichloro-, Tetrachloro-) stoichiometry->over_chlorination Excess chlorinating agent catalyst Catalyst/Solvent catalyst->isomers Affects regioselectivity

Caption: Factors influencing by-product formation.

References

Optimizing reaction conditions for the synthesis of 3,5-Dichloropyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dichloropyridin-4-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and its derivatives?

Common starting materials include 3,5-dichloropyridine, which can be prepared by reacting a trichloropyridine, a tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.[1] Another key intermediate is 4-amino-3,5-dichloropyridine.[2][3]

Q2: How can I introduce an alkoxy or aryloxy group at the 4-position of the 3,5-dichloropyridine ring?

A common method for synthesizing 4-alkoxypyridines is by reacting a 4-chloropyridine hydrochloride with the desired alcohol in a solvent like DMSO in the presence of a base such as powdered NaOH.[4] This approach can be adapted for this compound derivatives.

Q3: What are the key considerations for performing a Suzuki-Miyaura coupling with a 3,5-dichloropyridine derivative?

Key considerations for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. For dichloropyridines, regioselectivity can be a critical factor, and ligand selection can influence which chlorine atom is substituted.[5][6] For instance, in the coupling of 2,4-dichloropyridines, specific ligands can direct the reaction to the C4 position.[6] While not directly about this compound, the principles of catalyst and ligand screening are transferable.

Q4: What are the typical conditions for a Buchwald-Hartwig amination on a dichloropyridine substrate?

The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds.[7][8] The reaction typically involves an aryl halide (like a dichloropyridine), an amine, a palladium catalyst with a suitable ligand (e.g., BINAP, Xantphos), and a base in an appropriate solvent.[7][9][10] The choice of ligand is crucial for reaction efficiency and selectivity.[11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Chlorination Steps Incomplete reaction; decomposition of starting material or product; suboptimal reaction temperature.Ensure the use of fresh chlorinating agents. Optimize the reaction temperature and time. Consider alternative chlorination reagents.
Formation of Regioisomers in Cross-Coupling Reactions Non-selective catalyst system; inappropriate ligand; suboptimal reaction temperature.Screen a variety of palladium catalysts and phosphine ligands to improve regioselectivity.[5][6] Carefully control the reaction temperature, as it can influence the isomer ratio.
Incomplete Suzuki-Miyaura Coupling Inactive catalyst; poor quality boronic acid; insufficient base.Use a fresh, active palladium catalyst. Ensure the boronic acid is pure and dry. Use a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃).
Low Yield in Buchwald-Hartwig Amination Catalyst inhibition; inappropriate ligand-base combination; air or moisture sensitivity.Use bulky, electron-rich phosphine ligands to enhance catalyst activity.[11] Screen different bases with your chosen ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[8]
Difficulty in Product Purification Presence of closely related impurities or isomers; product instability on silica gel.For isomeric mixtures, consider fractional crystallization.[10] If the product is sensitive to acidic silica gel, use neutral or deactivated silica for column chromatography.[10]
Side Reactions Hydrolysis of starting materials or products; homocoupling of boronic acids in Suzuki reactions.Ensure anhydrous reaction conditions. For Suzuki reactions, adding the aryl halide slowly to the reaction mixture can sometimes minimize homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), combine the 3,5-dichloro-4-substituted pyridine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine Derivative

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 3,5-dichloro-4-substituted pyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.) to a dry reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100Optimize
2Pd(OAc)₂SPhosCs₂CO₃Toluene110Optimize
3PdCl₂(dppf)-Na₂CO₃DMF/H₂O90Optimize
4Pd/C-K₃PO₄Ethanol/H₂O80Optimize

Yields are dependent on the specific substrates and should be determined experimentally.

Table 2: Screening of Ligands for Buchwald-Hartwig Amination
EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosNaOtBuToluene100Optimize
2SPhosK₃PO₄Dioxane110Optimize
3RuPhosCs₂CO₃THF80Optimize
4BINAPK₂CO₃Toluene110Optimize

Yields are dependent on the specific substrates and should be determined experimentally.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_workup Product Isolation cluster_end Final Product start This compound or Derivative reaction Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) start->reaction Reactants, Catalyst, Base, Solvent workup Aqueous Workup & Extraction reaction->workup Crude Product purification Purification (Chromatography/Recrystallization) workup->purification product Final Derivative purification->product Pure Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Reaction Yield check_starting_material Check Starting Material Purity start->check_starting_material check_reagents Verify Reagent Activity/Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purify_sm Purify Starting Material check_starting_material->purify_sm use_fresh_reagents Use Fresh/ High-Purity Reagents check_reagents->use_fresh_reagents optimize_temp Optimize Temperature and Time check_conditions->optimize_temp change_catalyst Screen Different Catalysts/Ligands check_conditions->change_catalyst change_solvent Screen Different Solvents check_conditions->change_solvent

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Overcoming Solubility Issues of 3,5-Dichloropyridin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3,5-Dichloropyridin-4-ol during organic synthesis.

Understanding the Challenge: Tautomerism and High Melting Point

A critical aspect to consider is that this compound exists predominantly as its tautomer, 3,5-Dichloro-4(1H)-pyridinone . This pyridone form possesses a high melting point of over 340°C, which indicates strong intermolecular forces within its crystal lattice. These strong forces, primarily hydrogen bonding and dipole-dipole interactions, make it challenging to dissolve the compound in many common organic solvents, leading to issues in reaction homogeneity, reproducibility, and yield.

Caption: Tautomeric equilibrium of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The poor solubility of this compound, which exists as 3,5-Dichloro-4(1H)-pyridinone, is primarily due to its high crystal lattice energy. The molecules are tightly packed and held together by strong hydrogen bonds. Overcoming this requires the use of highly polar solvents that can effectively solvate the pyridone structure and disrupt these intermolecular forces.

Q2: Which solvents are recommended for dissolving 3,5-Dichloro-4(1H)-pyridinone?

A2: For initial trials, highly polar aprotic solvents are recommended. These include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to break down the crystal lattice. Heating the mixture will likely be necessary to achieve a reasonable concentration. Polar protic solvents like methanol and ethanol may show some solubility, but likely less than the polar aprotic solvents mentioned.

Q3: I am observing precipitation when I add a solution of 3,5-Dichloro-4(1H)-pyridinone in a polar aprotic solvent to a less polar co-solvent. What should I do?

A3: This is a common issue when changing the solvent environment. To mitigate this, consider the following:

  • Reverse Addition: Slowly add the less polar co-solvent to the solution of your compound in the polar aprotic solvent while vigorously stirring.

  • Maintain Elevated Temperature: If your reaction can be conducted at a higher temperature, maintaining the heat during the addition of the co-solvent can help keep the compound in solution.

  • Use a Co-solvent System: Instead of a complete solvent switch, conduct the reaction in a mixture of the polar aprotic solvent and the co-solvent. You will need to experimentally determine the optimal ratio that keeps all reactants in solution.

Q4: Can I use a base to deprotonate the pyridone and increase its solubility?

A4: While deprotonation of the N-H group of the pyridone would form a salt that is likely more soluble in polar solvents, this approach must be carefully considered in the context of your reaction. The resulting pyridinate anion is a stronger nucleophile and may participate in undesired side reactions. If your subsequent reaction steps are compatible with a basic environment and a more nucleophilic substrate, this can be a viable strategy.

Q5: Are there any structural modifications I can make to improve solubility for future experiments?

A5: Yes, if you are in the process of designing a synthetic route, you can consider introducing solubilizing groups. For instance, alkylating the nitrogen of the pyridone would prevent the strong N-H---O=C hydrogen bonding in the solid state, which could lower the melting point and improve solubility in less polar organic solvents. However, this will alter the chemical properties of the molecule and may require an additional deprotection step later in your synthesis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve at room temperature. High crystal lattice energy of the pyridone tautomer.1. Use a highly polar aprotic solvent (DMSO, DMF, NMP).2. Gently heat the mixture with stirring.3. Use sonication to aid in dissolution.
Reaction is sluggish or incomplete. Poor solubility of the starting material is leading to a heterogeneous reaction mixture and low effective concentration.1. Ensure the compound is fully dissolved before adding other reagents.2. Increase the reaction temperature if the reagents and products are stable.3. Consider a solvent system with a higher boiling point that allows for higher reaction temperatures.
Product precipitates from the reaction mixture upon cooling. The product has lower solubility at room temperature.1. Filter the product while the solution is still warm (hot filtration).2. If the product is the desired outcome, this can be an effective purification step.
Inconsistent reaction yields. Variable amounts of dissolved starting material in different runs.1. Standardize the dissolution procedure (e.g., specific solvent volume, temperature, and time for dissolution).2. Ensure complete dissolution before proceeding with the reaction.

Data Presentation: Qualitative Solubility Profile

Due to the limited availability of precise quantitative data in the literature, the following table provides a qualitative solubility profile for 3,5-Dichloro-4(1H)-pyridinone based on its chemical properties and data for analogous compounds. It is strongly recommended to experimentally determine the solubility in your specific solvent system.

Solvent Solvent Type Predicted Solubility at Room Temperature Notes
Hexane, TolueneNon-polarInsolubleThe high polarity of the pyridone makes it incompatible with non-polar solvents.
Diethyl Ether, Ethyl AcetateModerately PolarVery Poorly SolubleUnlikely to be effective solvents for reactions.
Dichloromethane (DCM), ChloroformPolar AproticVery Poorly SolubleMay show slight solubility with heating, but generally not recommended.
Tetrahydrofuran (THF)Polar AproticPoorly SolubleMay be used in some cases with heating, but solubility is limited.
Acetone, AcetonitrilePolar AproticSparingly SolubleHeating will likely be required to achieve a useful concentration.
Methanol, EthanolPolar ProticSparingly to Moderately SolubleSolubility is expected to increase with heating. The protic nature may influence reactivity.
N,N-Dimethylformamide (DMF) Polar Aprotic Soluble with Heating Recommended solvent for achieving higher concentrations.
Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble with Heating Recommended solvent for achieving higher concentrations.
WaterPolar ProticSlightly SolubleA related compound, 3,5-dichloro-4-pyridone-1-acetic acid, is slightly soluble in water.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

Objective: To quickly assess the solubility of 3,5-Dichloro-4(1H)-pyridinone in a range of solvents.

Materials:

  • 3,5-Dichloro-4(1H)-pyridinone

  • A selection of test solvents (e.g., hexane, toluene, ethyl acetate, DCM, THF, acetone, acetonitrile, methanol, ethanol, DMF, DMSO, water)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of 3,5-Dichloro-4(1H)-pyridinone to a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 1 minute.

  • Observe and record the solubility at room temperature (e.g., insoluble, sparingly soluble, soluble).

  • For tubes where the compound did not fully dissolve, gently heat the mixture (e.g., in a warm water bath) and observe any changes in solubility. Record these observations.

Caption: Workflow for qualitative solubility determination.

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

Objective: To determine the saturation solubility of 3,5-Dichloro-4(1H)-pyridinone in a specific solvent at a controlled temperature.

Materials:

  • 3,5-Dichloro-4(1H)-pyridinone

  • Selected organic solvent

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid 3,5-Dichloro-4(1H)-pyridinone to a vial. The presence of excess solid is crucial to ensure saturation.

  • Accurately add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Equilibration: Agitate the vial for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, let the vial stand in the shaker bath for a few hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Prepare a series of calibration standards of 3,5-Dichloro-4(1H)-pyridinone in the same solvent.

    • Analyze the calibration standards and the filtered sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 3,5-Dichloro-4(1H)-pyridinone in the sample from the calibration curve.

Caption: Workflow for quantitative solubility determination.

Logical Relationships in Troubleshooting

Caption: Decision tree for addressing solubility issues.

Technical Support Center: Characterization of Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of halogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing complex and difficult-to-interpret multiplets in the 1H NMR spectrum of my fluorinated pyridine?

A1: The presence of fluorine (19F), a spin ½ nucleus, leads to through-bond scalar couplings with protons (JHF). These couplings can extend over several bonds (2JHF, 3JHF, 4JHF, etc.), resulting in complex splitting patterns that can overlap and be challenging to deconvolute. The magnitude of these coupling constants is dependent on the number of bonds and the dihedral angle between the coupled nuclei.[1]

Q2: My mass spectrum shows a molecular ion peak that is not the most abundant peak, and there are multiple peaks clustered around it. Is this normal for a brominated or chlorinated pyridine?

A2: Yes, this is a characteristic feature of compounds containing bromine or chlorine.[2] These halogens have significant natural abundances of two major isotopes (79Br/81Br and 35Cl/37Cl). This results in a distinctive isotopic pattern for the molecular ion and any fragment containing the halogen. For a monobrominated compound, you will see two peaks of nearly equal intensity (M+ and M+2). For a monochlorinated compound, you will observe two peaks with an approximate intensity ratio of 3:1 (M+ and M+2). The molecular ion peak may not be the base peak if the molecule readily fragments.[3]

Q3: I'm struggling to separate isomeric halogenated pyridines using reverse-phase HPLC. What can I do to improve resolution?

A3: Isomeric pyridines often have very similar physicochemical properties, making their separation challenging.[4] To improve resolution, consider the following:

  • Column Chemistry: Switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative interactions like π-π stacking.[5] For highly hydrophilic isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[6]

  • Mobile Phase pH: The pH of the mobile phase is critical. Pyridines are basic, and operating at a pH around their pKa can lead to poor peak shape. It is generally recommended to work at a pH at least 2 units away from the pKa of the analytes.[7]

  • Mobile Phase Additives: For basic compounds like pyridines, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask residual silanol interactions on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape.[8]

Q4: My Suzuki-Miyaura coupling reaction with a bromopyridine is giving a low yield. What are the common pitfalls?

A4: Low yields in Suzuki-Miyaura couplings involving bromopyridines can be due to several factors:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[9]

  • Reagent Quality: Ensure that the bromopyridine, boronic acid (or ester), base, and solvent are pure and dry. Impurities can poison the catalyst.[9]

  • Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen.[10][11]

  • Suboptimal Conditions: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the successful coupling of electron-deficient pyridines.[10][12]

Troubleshooting Guides

NMR Spectroscopy: Distinguishing Regioisomers of Fluoropyridines

Issue: You have synthesized a fluoropyridine and need to confirm the position of the fluorine atom. The 1H NMR is complex, and you are unsure of the substitution pattern.

Troubleshooting Workflow:

Fragmentation_Workflow A Start: Mass Spectrum of Dichloropyridine B Identify Molecular Ion (M+) Cluster A->B C Observe Isotopic Pattern (M+, M+2, M+4) Confirm presence of two chlorine atoms B->C D Identify Key Fragment Ions C->D E Loss of Cl radical (-35/37 Da) D->E F Loss of HCl (-36/38 Da) D->F G Loss of HCN (-27 Da) D->G H Compare fragmentation pattern to known isomers or databases E->H F->H G->H I Propose Structure H->I HPLC_Tailing_Troubleshooting A Start: Peak Tailing Observed B Check for Column Overload A->B C Dilute sample and re-inject. Does peak shape improve? B->C D Yes C->D Yes E No C->E No L Problem Solved: Optimize concentration D->L F Investigate Secondary Interactions E->F G Is the mobile phase pH > 2 units away from the analyte's pKa? F->G H Adjust mobile phase pH. Add competing base (e.g., 0.1% TEA). G->H No I Check for Column Degradation/Contamination G->I Yes H->I J Flush column with a strong solvent. Reverse flush the column. I->J K If problem persists, replace the column. J->K

References

Scaling up the synthesis of 3,5-Dichloropyridin-4-ol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3,5-Dichloropyridin-4-ol. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The industrial synthesis of this compound can be approached through several routes, primarily involving the chlorination of a pyridine precursor or the cyclization of acyclic starting materials. One common laboratory and scalable synthesis involves the diazotization of 4-amino-3,5-dichloropyridine followed by hydrolysis. Another potential route is the direct chlorination of pyridin-4-ol (also known as 4-hydroxypyridine).

Q2: What is the significance of the tautomeric equilibrium in this compound?

A2: this compound exists in a tautomeric equilibrium with its keto form, 3,5-dichloro-4-pyridone. The pyridone form is generally more stable, especially in polar solvents.[1] This equilibrium is critical as it can affect the compound's reactivity, solubility, and spectroscopic properties. For industrial applications, it is crucial to understand the dominant tautomeric form under specific process conditions to ensure consistent product quality and yield.

Q3: What are the most common challenges encountered when scaling up the synthesis of this compound?

A3: Scaling up pyridine synthesis often presents challenges not observed at the laboratory scale.[2] These can include:

  • Reduced Yields: Reactions that are efficient on a small scale may experience a significant decrease in yield upon scale-up.

  • Exotherm Control: The reactions can be exothermic, and managing heat dissipation in large reactors is crucial for safety and to prevent side reactions.

  • Mixing and Mass Transfer Limitations: Inadequate mixing in large vessels can lead to localized concentration and temperature gradients, resulting in the formation of impurities.

  • Changes in Impurity Profiles: Different impurities may become prominent at an industrial scale due to longer reaction times and variations in conditions.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product can be difficult, often requiring the development of robust and scalable purification methods.

Q4: How can I effectively purify the final this compound product on an industrial scale?

A4: The purification of pyridine derivatives can be challenging due to their chemical properties.[3] Effective industrial-scale purification strategies include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent is a highly effective method for achieving high purity.

  • Acid-Base Extraction: As a pyridine derivative, this compound has basic properties. An acidic wash can be used to extract it into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by adjusting the pH.[3]

  • Distillation: For volatile derivatives, distillation can be an effective purification technique.[3]

Experimental Protocols

A plausible and scalable synthetic route to this compound is the diazotization of 4-amino-3,5-dichloropyridine followed by hydrolysis.

Step 1: Synthesis of 4-Amino-3,5-dichloropyridine

This intermediate can be prepared from 4-aminopyridine. In a typical procedure, 4-aminopyridine is dissolved in concentrated hydrochloric acid. To this solution, a hydrogen peroxide solution is added dropwise while maintaining a controlled temperature. The reaction mixture is then cooled and neutralized with a base to precipitate the product, 4-amino-3,5-dichloropyridine, which is then filtered and dried.

Step 2: Diazotization and Hydrolysis to this compound

The synthesis of 4-hydroxypyridine from 4-aminopyridine via diazotization can be adapted for this step.[4]

  • Preparation of Diazonium Salt: In a suitable reactor, 4-amino-3,5-dichloropyridine is dissolved in a solution of concentrated sulfuric acid and water at a low temperature (0-5 °C). A solution of sodium nitrite in water is then added slowly while vigorously stirring and maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: The diazonium salt solution is then carefully added to a heated aqueous solution (e.g., containing copper sulfate as a catalyst) to facilitate the hydrolysis of the diazonium salt to the hydroxyl group. This step should be performed with caution as nitrogen gas is evolved.

  • Neutralization and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7.5-8. The precipitated crude this compound is then filtered, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 4-Hydroxypyridine (Model for this compound Synthesis)

ParameterValueReference
Starting Material4-Aminopyridine[4]
ReagentsSodium Nitrite, Sulfuric Acid, Barium Hydroxide[4]
SolventWater[4]
Reaction Temperature0-20 °C (Diazotization), 30-60 °C (Neutralization)[4]
Reaction Time~2 hours (Diazotization)[4]
Yield~92%[4]
Purity>99%[4]

Troubleshooting Guides

Guide 1: Low Yield of this compound

  • Question: My synthesis is resulting in a low yield of the final product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in pyridine synthesis can often be attributed to incomplete reactions, side product formation, or degradation of the product.[1]

Potential CauseTroubleshooting Steps
Incomplete Diazotization Ensure accurate stoichiometry of sodium nitrite. Monitor the reaction for the complete consumption of the starting amine using techniques like TLC or HPLC. Maintain a low temperature (0-5 °C) during the addition of nitrite to prevent decomposition of the diazonium salt.
Side Reactions during Hydrolysis Control the temperature carefully during the hydrolysis step. Adding the diazonium salt solution to hot water too quickly can lead to uncontrolled decomposition and the formation of byproducts. The use of a copper sulfate catalyst can promote cleaner conversion.
Product Degradation Pyridinols can be susceptible to oxidation.[1] Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen) if necessary. Avoid excessive heat during isolation and purification steps.
Suboptimal pH for Precipitation The pH for product precipitation is crucial. A pH of 7.5-8 is generally effective for precipitating 4-hydroxypyridine.[4] Optimize the final pH to maximize the recovery of your dichlorinated product.

Guide 2: High Impurity Levels in the Final Product

  • Question: My final product is contaminated with significant impurities. What are the likely impurities and how can I minimize their formation?

  • Answer: Impurities can arise from starting materials or side reactions during the synthesis.

Potential ImpurityFormation and Prevention
Unreacted 4-Amino-3,5-dichloropyridine This indicates incomplete diazotization. Follow the troubleshooting steps for incomplete reaction mentioned above.
Azo Coupling Products Diazonium salts can couple with the product or starting material to form colored azo compounds. This is more likely if the pH is not sufficiently acidic during diazotization or if the temperature is too high. Maintain a strongly acidic environment and low temperature.
Over-chlorinated or Incompletely Chlorinated Precursors If the starting 4-amino-3,5-dichloropyridine is not pure, these impurities will carry through the synthesis. Ensure the purity of the starting material through appropriate analytical methods (e.g., HPLC, GC-MS).

Visualizations

experimental_workflow cluster_step1 Step 1: Preparation of 4-Amino-3,5-dichloropyridine cluster_step2 Step 2: Synthesis of this compound s1_start 4-Aminopyridine in Conc. HCl s1_reagent Add H2O2 Solution s1_start->s1_reagent s1_reaction Chlorination Reaction s1_reagent->s1_reaction s1_workup Cool and Neutralize s1_reaction->s1_workup s1_product Filter and Dry 4-Amino-3,5-dichloropyridine s1_workup->s1_product s2_start 4-Amino-3,5-dichloropyridine in H2SO4 s1_product->s2_start Use as Starting Material s2_reagent Add NaNO2 Solution (0-5 °C) s2_start->s2_reagent s2_diazotization Diazotization s2_reagent->s2_diazotization s2_hydrolysis Add to Hot Aqueous Solution s2_diazotization->s2_hydrolysis s2_workup Cool and Neutralize (pH 7.5-8) s2_hydrolysis->s2_workup s2_isolation Filter Crude Product s2_workup->s2_isolation s2_purification Recrystallize s2_isolation->s2_purification s2_final_product Pure this compound s2_purification->s2_final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield of This compound check_diazotization Incomplete Diazotization? start->check_diazotization check_hydrolysis Side Reactions during Hydrolysis? start->check_hydrolysis check_degradation Product Degradation? start->check_degradation check_ph Suboptimal pH for Precipitation? start->check_ph solution_diazotization Verify Nitrite Stoichiometry and Maintain Low Temperature check_diazotization->solution_diazotization Yes solution_hydrolysis Control Temperature of Hydrolysis and Use Catalyst check_hydrolysis->solution_hydrolysis Yes solution_degradation Use Inert Atmosphere and Avoid Excessive Heat check_degradation->solution_degradation Yes solution_ph Optimize Final pH for Precipitation check_ph->solution_ph Yes

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Preventing decomposition of 3,5-Dichloropyridin-4-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of 3,5-Dichloropyridin-4-ol during storage and troubleshooting potential stability issues. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The primary recommendations are to protect it from light, moisture, and high temperatures. For solutions, storage at low temperatures is recommended.

Recommended Storage Conditions

ConditionSolid StateIn Solution
Temperature Room Temperature (2-8°C for long-term)-20°C (up to one month) or -80°C (up to six months)
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Degassed solvents under an inert atmosphere
Light Amber vial or light-proof containerAmber vial or foil-wrapped container
Moisture Tightly sealed container in a desiccatorAnhydrous solvents

Q2: What are the likely causes of decomposition of this compound?

A2: Decomposition of this compound can be initiated by several factors, including:

  • Exposure to Light: Photodegradation can occur, leading to the formation of colored impurities.

  • Presence of Moisture: Hydrolysis can lead to the formation of related impurities.

  • High Temperatures: Thermal stress can accelerate decomposition.

  • Incompatible Substances: Contact with strong oxidizing agents, strong acids, and strong bases can catalyze degradation.[1]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the public domain, based on its chemical structure and the degradation pathways of similar halogenated pyridines, potential decomposition products could include hydrogen chloride, nitrogen oxides, and carbon monoxide under thermal stress.[1] Hydrolysis may lead to the formation of corresponding dihydroxypyridine derivatives, and oxidation can introduce additional hydroxyl groups or lead to ring opening.

Q4: How can I detect and quantify the decomposition of this compound?

A4: A stability-indicating analytical method is essential for detecting and quantifying decomposition. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to separate the parent compound from all potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Strategy
Discoloration of the solid compound (e.g., yellowing) Exposure to light or air (oxidation).Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., Argon).
Appearance of new peaks in HPLC analysis of a stored sample Decomposition has occurred.Review storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container.
Low assay value for the main peak Significant degradation has occurred.Re-evaluate the entire storage and handling procedure. Consider re-purifying the material if necessary.
Inconsistent results in experiments Use of a partially degraded sample.Always use a freshly prepared solution from a properly stored solid for critical experiments. Qualify the purity of the material before use.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.

  • If unknown peaks are observed, analyze the samples using LC-MS to determine the mass of the degradation products.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 275 nm)

  • Injection Volume: 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid & Solution) stock->thermal Expose to stress photo Photolytic Stress (UV & Vis Light) stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS Analysis for Impurity Identification hplc->lcms Identify unknown peaks

Caption: Experimental workflow for a forced degradation study.

G cluster_degradation Hypothesized Decomposition Pathways main This compound hydrolysis Hydrolysis (e.g., Dihydroxypyridine derivative) main->hydrolysis Moisture oxidation Oxidation (e.g., Ring-opened products, hydroxylated derivatives) main->oxidation Oxygen / Oxidizing Agents thermal Thermal Degradation (e.g., HCl, NOx, CO) main->thermal Heat photolysis Photodegradation (e.g., Dehalogenated products, polymeric materials) main->photolysis Light (UV/Vis)

Caption: Hypothesized decomposition pathways for this compound.

References

Troubleshooting peak tailing in HPLC analysis of pyridinol compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of pyridinol and related basic compounds. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with my pyridinol compound?

Peak tailing, where a peak in a chromatogram has a long trailing edge rather than a sharp end, is a common issue when analyzing basic compounds like pyridinols.[1] The primary cause is often secondary interactions between the basic analyte and the stationary phase.[2][3] Specifically, pyridinol compounds, which are basic, can interact strongly with residual acidic silanol groups on the silica surface of the HPLC column.[4][5] This leads to more than one retention mechanism, causing the peak to tail.[2] Other potential causes include column overload, column contamination, and issues with the mobile phase or instrument setup.[6][7]

Q2: How does the mobile phase pH affect the peak shape of my pyridinol compound?

The pH of the mobile phase is a critical factor that can significantly impact the peak shape of ionizable compounds like pyridinols.[8][9] For basic compounds, operating at a low mobile phase pH (typically around 3 or lower) can improve peak symmetry.[10][11] At a low pH, the acidic silanol groups on the silica stationary phase are protonated (neutral), minimizing their ability to interact with the positively charged pyridinol analyte.[2][10] Conversely, at a mid-range pH, both ionized and unionized forms of the analyte may be present, which can lead to peak splitting or shoulders.[8][12] It is generally recommended to work at a pH that is at least 2 units away from the pKa of your compound.[7]

Q3: What are "secondary interactions" and how do they cause peak tailing for pyridinol compounds?

In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase.[2] However, "secondary interactions" can also occur, which are additional, often undesirable, interactions. For basic compounds like pyridinols, the most common secondary interaction is an ionic attraction between the positively charged analyte and negatively charged (ionized) residual silanol groups on the silica-based column packing.[2][3] These strong interactions can delay the elution of a portion of the analyte molecules, resulting in a tailing peak.[3]

Troubleshooting Guide: Peak Tailing

Problem: My pyridinol peak is tailing significantly.

Below is a step-by-step guide to troubleshoot and resolve peak tailing issues for your pyridinol compound analysis.

Step 1: Diagnose the Potential Cause

The first step is to identify the likely source of the peak tailing. The following diagram illustrates a typical troubleshooting workflow.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks All peaks no_all_peaks No, only pyridinol peak check_all_peaks->no_all_peaks Specific peaks instrument_issues Investigate Instrumental Effects: - Extra-column volume - Detector settings - Column frit blockage yes_all_peaks->instrument_issues chemical_issues Investigate Chemical Interactions: - Mobile Phase pH - Secondary Silanol Interactions - Column Overload no_all_peaks->chemical_issues sub_ph Adjust Mobile Phase pH chemical_issues->sub_ph sub_column Evaluate Column Chemistry chemical_issues->sub_column sub_overload Check for Overload chemical_issues->sub_overload

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Address Chemical Interactions

If only the pyridinol peak is tailing, the issue is likely related to chemical interactions with the column.

  • Mobile Phase pH Adjustment: As pyridinol is a basic compound, secondary interactions with acidic silanol groups on the column are a common cause of tailing.[4] Lowering the mobile phase pH to around 2-3 will protonate these silanol groups, reducing their interaction with the analyte.[6]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase can help to mask the active silanol sites and improve peak shape.[7] However, be aware that additives like TEA are not suitable for LC-MS analysis.[5] For LC-MS compatibility, acidic modifiers like formic acid (e.g., 0.1%) are preferred to control the pH.[10]

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH on the column surface. Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can improve peak shape, but be mindful of potential precipitation in high organic mobile phases.[6][10]

The following diagram illustrates the effect of mobile phase pH on the interaction between a pyridinol compound and the stationary phase.

Silanol_Interaction Effect of Mobile Phase pH on Secondary Interactions cluster_high_ph Mid to High pH cluster_low_ph Low pH (e.g., pH < 3) Pyridinol+ Pyridinol (Basic) [Positively Charged] Interaction Strong Ionic Interaction (Causes Peak Tailing) Pyridinol+->Interaction Silanol- Silica Surface [Ionized Silanol Groups - Negatively Charged] Silanol-->Interaction Pyridinol_low+ Pyridinol (Basic) [Positively Charged] NoInteraction Minimized Interaction (Improved Peak Shape) Pyridinol_low+->NoInteraction Silanol_low Silica Surface [Protonated Silanol Groups - Neutral] Silanol_low->NoInteraction

Caption: Analyte-stationary phase interactions at different pH levels.

Step 3: Evaluate the HPLC Column

  • Column Chemistry: If pH adjustments are not sufficient, consider the column itself. Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible silanol groups.[4][13] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group to make them inert.[3] Columns specifically designed for the analysis of basic compounds, such as those with polar-embedded phases, can also provide better peak shapes.[6][13]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at high pH.[5] This can create active sites that lead to peak tailing.[7] Regular column flushing and using a guard column can help prevent this.[10]

Step 4: Check for Overload and Instrumental Effects

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak distortion, including tailing.[7][10] To check for this, try diluting your sample or reducing the injection volume.[6]

  • Extra-Column Effects: If all peaks in your chromatogram are tailing, the problem might be instrumental.[14] This can be caused by excessive tubing length or diameter between the injector and the detector, which contributes to "dead volume."[13] Ensure that all connections are secure and that the narrowest possible inner diameter tubing is used.[13]

Quantitative Data Summary

The following tables summarize the expected effects of various parameters on peak tailing for a typical pyridinol compound. The Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify peak shape, with a value of 1 being a perfectly symmetrical peak and values greater than 1.2 indicating significant tailing.[6]

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Tailing Factor (As)Rationale
7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong secondary interactions with the basic pyridinol.[2]
5.01.5 - 2.0Closer to the pKa of many pyridinols, which can lead to mixed ionization states and poor peak shape.[8]
3.01.1 - 1.4Silanol groups are largely protonated, reducing secondary interactions.[2][10]
2.5< 1.2Optimal for suppressing silanol interactions and achieving symmetrical peaks for basic compounds.[6]

Table 2: Effect of Mobile Phase Additives on Peak Asymmetry (at pH 7)

AdditiveConcentrationExpected Tailing Factor (As)Mechanism
None-> 2.0Unmasked silanol groups cause significant tailing.
Triethylamine (TEA)0.1%1.2 - 1.5TEA acts as a competing base, masking silanol sites.[7]
Ammonium Formate10-20 mM1.4 - 1.8Increases ionic strength, which can help to shield silanol interactions.[10]

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

  • Objective: To prepare a mobile phase at pH 3.0 for the analysis of pyridinol compounds.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Formic acid (or an appropriate buffer system like phosphate)

    • 0.2 µm filter

  • Procedure:

    • Measure 950 mL of HPLC-grade water into a clean glass beaker.

    • While stirring, slowly add formic acid dropwise until the pH of the aqueous solution reaches 3.0. Use a calibrated pH meter for accurate measurement.

    • Add the desired volume of acetonitrile to the aqueous buffer to achieve the final mobile phase composition (e.g., for a 70:30 water:acetonitrile mobile phase, add 300 mL of acetonitrile to 700 mL of the pH-adjusted aqueous solution).

    • Filter the final mobile phase mixture through a 0.2 µm filter to remove any particulates.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the HPLC system.[5]

Protocol 2: Column Flushing and Cleaning

  • Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • HPLC-grade isopropanol

  • Procedure:

    • Disconnect the column from the detector.

    • If permitted by the manufacturer, reverse the column direction.[10]

    • Flush the column with at least 10 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).

    • Sequentially wash the column with solvents of increasing strength. A typical sequence for a reversed-phase C18 column is:

      • 100% Water (10 column volumes)

      • 100% Acetonitrile (10 column volumes)

      • 100% Isopropanol (10 column volumes)[15]

    • Flush again with 100% Acetonitrile (10 column volumes).

    • Equilibrate the column with the initial mobile phase conditions until the baseline is stable.

    • Reconnect the column to the detector in the correct flow direction.

References

Technical Support Center: Enhancing Regioselectivity of Reactions Involving 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 3,5-Dichloropyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Poor or Mixed Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Q: Why am I getting a mixture of N-alkylated (1-alkyl-3,5-dichloro-4-pyridone) and O-alkylated (4-alkoxy-3,5-dichloropyridine) products in my reaction?

A: This is a common challenge stemming from the tautomeric nature of this compound. It exists in equilibrium between the pyridin-4-ol and the 4-pyridone form. This creates an ambident nucleophile with two reactive sites for alkylating agents: the nitrogen atom and the oxygen atom. The ratio of N- to O-alkylation is highly dependent on several factors, including the base, solvent, temperature, and the nature of the alkylating agent.[1][2]

Troubleshooting & Optimization:

  • Analyze Reaction Conditions: The outcome of the alkylation is a delicate balance. O-alkylation is often favored under thermodynamic control, while N-alkylation can be favored under kinetic control.

  • HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) theory, harder electrophiles (e.g., alkyl sulfates, triflates) tend to react at the harder oxygen atom, favoring O-alkylation.[3][4] Softer electrophiles (e.g., alkyl iodides) are more likely to react at the softer nitrogen atom, promoting N-alkylation.[3][4]

  • Counter-ion Effect: The choice of base and the resulting counter-ion can influence the reactivity of the ambident anion. Silver salts, for instance, can modulate the hardness of the alkylating agent and favor O-alkylation.[3]

Q: How can I improve the selectivity for O-alkylation (4-alkoxy-3,5-dichloropyridine)?

A: To favor the formation of the O-alkylated product, you should aim for conditions that promote thermodynamic control or utilize harder electrophiles.

  • Choice of Base and Solvent: Using a weaker base in a polar, aprotic solvent like DMSO or DMF can favor O-alkylation. For example, using powdered NaOH or Cs₂CO₃ in DMSO is a common method for preparing 4-alkoxypyridines.[5][6]

  • Alkylating Agent: Employ "harder" alkylating agents such as dimethyl sulfate or benzyl bromide.[3]

  • Temperature: Running the reaction at a higher temperature can sometimes favor the thermodynamically more stable O-alkylated product.

Q: How can I achieve selective N-alkylation (1-alkyl-3,5-dichloro-4-pyridone)?

A: To favor the formation of the N-alkylated product, conditions should be chosen to promote kinetic control.

  • Choice of Base and Solvent: A strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as THF or dioxane often favors N-alkylation. This generates a more "free" anion where the more nucleophilic nitrogen can react.[3]

  • Alkylating Agent: Use "softer" alkylating agents like methyl iodide.[3]

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled N-alkylation product.

Issue 2: C-H Functionalization of the Pyridine Ring

Q: I want to introduce a substituent onto the pyridine ring. Which position is the most reactive for C-H functionalization?

A: The C4 position (between the two chlorine atoms) is the most acidic and therefore the primary site for deprotonation.[7] This makes it the most suitable position for regioselective C-H functionalization via metallation followed by an electrophilic quench. The electron-withdrawing effects of the two chlorine atoms and the pyridine nitrogen all contribute to the increased acidity of the C4 proton.[8][9]

Troubleshooting & Optimization:

  • Incorrect Base: Using an inappropriate base can lead to poor yields or side reactions.

    • Solution: Employ a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to ensure selective deprotonation at C4.[7] Avoid alkyllithiums like n-BuLi, which can act as nucleophiles and add to the pyridine ring.[7]

  • Temperature Control: The lithiated intermediate can be unstable at higher temperatures.

    • Solution: Maintain a strict low temperature (e.g., -78 °C) throughout the deprotonation and the subsequent addition of the electrophile to prevent decomposition or isomerization.[7]

  • Electrophile Reactivity: A sluggish electrophile may not react efficiently with the lithiated intermediate.

    • Solution: Ensure you are using a sufficiently reactive electrophile and that it is added quickly to the freshly generated lithiated species.

Issue 3: Distinguishing Between N- and O-Alkylated Isomers

Q: How can I confidently determine if I have synthesized the N-alkylated or O-alkylated product?

A: Standard analytical techniques, particularly NMR spectroscopy, are excellent for distinguishing between these isomers.

  • ¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom is highly diagnostic. The O-CH₂ carbon in the O-alkylated product will appear significantly further downfield (e.g., ~65-75 ppm) compared to the N-CH₂ carbon in the N-alkylated product (e.g., ~45-55 ppm).[10]

  • ¹H NMR: The protons on the α-carbon of the alkyl group will also show different chemical shifts. Protons of an O-CH₂ group are typically downfield compared to those of an N-CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons on the alkyl group and the carbons of the pyridine ring. For the N-alkylated isomer, you would expect to see a correlation from the N-CH₂ protons to the C2 and C6 carbons of the pyridone ring. For the O-alkylated isomer, a correlation from the O-CH₂ protons to the C4 carbon would be expected.

Data Presentation

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation Selectivity of Pyridones (General Trends)

Factor Condition Favoring O-Alkylation (e.g., 4-Alkoxy-3,5-dichloropyridine) Condition Favoring N-Alkylation (e.g., 1-Alkyl-3,5-dichloro-4-pyridone) Rationale
Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃, NaOH)[5][6] Stronger, non-coordinating bases (e.g., NaH, KH) Weaker bases lead to more ionic character on oxygen; strong bases create a more available nitrogen anion.
Solvent Polar, aprotic (e.g., DMF, DMSO) Non-polar (e.g., THF, Dioxane, Toluene) Polar solvents solvate the cation, freeing the harder oxygen anion; non-polar solvents promote ion-pairing.
Alkylating Agent Hard electrophiles (e.g., R-OTs, R₂SO₄, R-Br)[3] Soft electrophiles (e.g., R-I)[3] Governed by the HSAB principle.[4]
Temperature Higher temperatures (Thermodynamic control) Lower temperatures (Kinetic control) The O-alkylated product is often the more thermodynamically stable isomer.

| Counter-ion | Ag⁺ | Li⁺, Na⁺, K⁺ | Ag⁺ coordinates with the alkyl halide, increasing its hardness and favoring attack by oxygen.[3] |

Table 2: Typical NMR Chemical Shift Ranges for Isomer Identification

Nucleus N-Alkylated Isomer (Pyridone) O-Alkylated Isomer (Pyridine)
¹³C: α-CH₂ of alkyl group 45 - 55 ppm 65 - 75 ppm[10]
¹³C: C=O (C4) ~175 - 185 ppm N/A
¹³C: C-O (C4) N/A ~160 - 170 ppm

| ¹H: α-CH₂ of alkyl group | ~3.5 - 4.5 ppm | ~4.0 - 5.0 ppm |

Experimental Protocols

Disclaimer: These are general procedures and may require optimization for specific substrates and scales.

Protocol 1: Selective Synthesis of 4-Alkoxy-3,5-dichloropyridine (O-Alkylation)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.) and a suitable base such as powdered cesium carbonate (Cs₂CO₃, 1.5 equiv.).[6]

  • Solvent: Add a sufficient volume of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve or suspend the reagents.

  • Reagent Addition: Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Synthesis of 1-Alkyl-3,5-dichloro-4-pyridone (N-Alkylation)

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.).

  • Solvent: Wash the NaH with dry hexanes to remove the mineral oil, then add a dry, non-polar solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 equiv.) in dry THF dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 equiv.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by column chromatography or crystallization.

Protocol 3: Regioselective C4-Lithiation and Electrophilic Quench

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of Lithium Diisopropylamide (LDA). To do this, add dry THF, cool to -78 °C (dry ice/acetone bath), and add diisopropylamine (1.1 equiv.). Then, slowly add n-butyllithium (n-BuLi, 1.05 equiv.) and stir for 30 minutes at -78 °C.

  • Deprotonation: Slowly add a solution of this compound (1.0 equiv., protected as a silyl ether or other suitable group if the hydroxyl is reactive) in dry THF to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature.[7]

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in dry THF to the reaction mixture at -78 °C.

  • Warming & Quench: Allow the reaction to stir at -78 °C for another 1-2 hours, then let it warm slowly to room temperature. Quench the reaction with saturated aqueous NH₄Cl.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Mixture of N- and O-alkylated products check_goal What is the desired product? start->check_goal o_alk Goal: O-Alkylation check_goal->o_alk O-Alkylated n_alk Goal: N-Alkylation check_goal->n_alk N-Alkylated o_cond Apply Thermodynamic Conditions: - Weaker Base (K₂CO₃) - Polar Solvent (DMF) - Harder Electrophile (R-Br) - Higher Temperature o_alk->o_cond analyze Analyze Product Ratio (NMR, LC-MS) o_cond->analyze n_cond Apply Kinetic Conditions: - Strong Base (NaH) - Non-polar Solvent (THF) - Softer Electrophile (R-I) - Lower Temperature n_alk->n_cond n_cond->analyze end End: Desired Regioisomer Achieved analyze->end C4_Functionalization start This compound (OH protected, PG) intermediate 4-Lithio-3,5-dichloro-1-PG-pyridine start->intermediate 1. LDA, THF 2. -78 °C product 4-Substituted Product intermediate->product 3. Electrophile (E+) 4. Quench deprotection Final Product product->deprotection Deprotection

References

Validation & Comparative

Comparing the reactivity of 3,5-Dichloropyridin-4-ol with other pyridinols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced reactivity of substituted pyridinols is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides a comparative analysis of the reactivity of 3,5-Dichloropyridin-4-ol against other pyridinols, supported by experimental data and detailed protocols. The presence of two electron-withdrawing chlorine atoms significantly influences the electronic properties and, consequently, the chemical behavior of the pyridin-4-ol scaffold.

Comparative Analysis of Acidity and Reactivity

The reactivity of pyridinols, particularly in nucleophilic aromatic substitution (SNAr) reactions, is intrinsically linked to the acidity of the hydroxyl group and the electrophilicity of the pyridine ring. The pKa value, a measure of acidity, serves as a valuable quantitative parameter for comparing the relative reactivity of different pyridinols. A lower pKa indicates a more acidic hydroxyl group and a more electron-deficient (and thus more reactive towards nucleophiles) pyridine ring.

The electron-withdrawing nature of the chlorine atoms in this compound is expected to significantly lower its pKa compared to unsubstituted or monosubstituted pyridin-4-ols. This increased acidity translates to a higher propensity for the hydroxyl group to exist as the pyridone tautomer and a greater susceptibility of the carbon atoms, particularly at the 4-position, to nucleophilic attack.

CompoundSubstituentspKa
Pyridin-4-olNone3.27
3-Chloropyridin-4-ol3-ChloroLower than Pyridin-4-ol (estimated)
This compound 3,5-Dichloro Significantly lower than Pyridin-4-ol (estimated)

The enhanced electrophilicity of the pyridine ring in this compound makes it a more reactive substrate for SNAr reactions compared to its less halogenated counterparts. The chlorine atoms at the 3 and 5 positions inductively withdraw electron density, activating the 4-position for nucleophilic displacement of the hydroxyl group (or more likely, a derivatized leaving group).

Experimental Protocols

The following are representative experimental protocols for nucleophilic aromatic substitution reactions on pyridin-4-ol derivatives. These can be adapted to compare the reactivity of this compound with other pyridinols.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a typical procedure for the reaction of a 4-chloropyridine derivative with an amine nucleophile. To compare reactivities, 3,5-dichloro-4-chloropyridine (synthesized from this compound) would be reacted alongside other 4-chloropyridines.

Materials:

  • Substituted 4-chloropyridine (e.g., 4-chloro-3,5-dichloropyridine) (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 equiv)

  • Solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., K2CO3, Et3N) (2.0 equiv)

Procedure:

  • To a stirred solution of the substituted 4-chloropyridine in the chosen solvent, add the amine nucleophile and the base.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: The reaction rates can be compared by monitoring the disappearance of the starting material or the formation of the product at regular time intervals. Alternatively, the yields of the reactions can be compared after a fixed reaction time.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted pyridinols.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyridinol Substituted Pyridin-4-ol Meisenheimer Meisenheimer-like Intermediate (Resonance Stabilized) Pyridinol->Meisenheimer Forms Nucleophile Nucleophile (Nu⁻) Nucleophile->Pyridinol Attack at C4 Product Substituted Product Meisenheimer->Product Elimination of Leaving Group Leaving_Group Leaving Group (OH⁻ or derivatized)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a pyridin-4-ol derivative.

Reactivity_Relationship EWG Electron-Withdrawing Substituents (e.g., Cl) pKa Lower pKa (Increased Acidity) EWG->pKa leads to Electrophilicity Increased Ring Electrophilicity EWG->Electrophilicity causes Reactivity Enhanced SNAr Reactivity pKa->Reactivity correlates with Electrophilicity->Reactivity results in

A Comparative Guide to the Reactivity of 3,5-Dichloropyridin-4-ol and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic building blocks is fundamental to the successful synthesis of complex molecular targets. Dichloropyridines, in particular, are versatile scaffolds due to their two reactive chloro-substituents, which allow for selective functionalization. However, the isomeric placement of these chlorine atoms and the presence of other substituents dramatically alter the reactivity of the pyridine ring. This guide provides an objective comparison of the reactivity of 3,5-Dichloropyridin-4-ol and 2,6-dichloropyridine in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and representative experimental data.

Theoretical Basis for Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The propensity of a halopyridine to undergo nucleophilic aromatic substitution is primarily governed by the stability of the negatively charged Meisenheimer intermediate formed during the reaction. The position of the halogen substituents relative to the ring nitrogen and the electronic nature of other groups on the ring are key determinants of this stability.

  • 2,6-Dichloropyridine : In this isomer, the chlorine atoms are located at the ortho positions relative to the electron-withdrawing ring nitrogen. This placement significantly activates these positions for nucleophilic attack.[1] The negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the substitution reaction.[2]

  • This compound : Conversely, the chlorine atoms in this compound are at the meta positions relative to the ring nitrogen. These positions are less activated for SNAr because the negative charge of the intermediate cannot be directly delocalized onto the ring nitrogen.[1] Furthermore, the 4-hydroxyl group is an electron-donating group by resonance, which further deactivates the ring towards nucleophilic attack. This compound can also exist in tautomeric equilibrium with 3,5-dichloro-1H-pyridin-4-one. While the pyridone form has a different electronic distribution, the overall reactivity in SNAr is generally lower than that of 2,6-dichloropyridine.

The following diagram illustrates the general mechanism for nucleophilic aromatic substitution on a dichloropyridine, highlighting the formation of the key Meisenheimer intermediate.

Start_DCP Dichloropyridine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) Start_DCP->Meisenheimer Attack at C-X Start_Nu Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl⁻)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on dichloropyridines.

Comparative Reactivity Data

While extensive kinetic studies directly comparing this compound and 2,6-dichloropyridine under identical conditions are not widely available, a robust analysis can be made from existing literature on related compounds and general principles of reactivity.[2]

FeatureThis compound2,6-Dichloropyridine
Position of Cl Atoms 3,5- (meta to N)2,6- (ortho to N)
Electronic Effects 4-OH group is electron-donating by resonance, deactivating the ring.Ring nitrogen activates the C2 and C6 positions for nucleophilic attack.[1]
Reactivity in SNAr Significantly lower. Requires more forcing conditions (higher temperatures, stronger nucleophiles).High. Readily undergoes substitution with a variety of nucleophiles.[1][2]
Regioselectivity Substitution occurs at either of the equivalent 3 or 5 positions.Mono-substitution is straightforward. The second substitution is more challenging due to deactivation by the first introduced electron-donating group.[2]
Typical Nucleophiles Requires strong nucleophiles.Amines, alkoxides, thiols.
Example Reaction Yield Generally moderate to low, highly dependent on conditions.Good to excellent for mono-substitution.[2]

The logical relationship between the structural features and the resulting reactivity is depicted in the diagram below.

cluster_26 2,6-Dichloropyridine cluster_354 This compound N26 Cl at C2, C6 (ortho) A26 Activation by Ring Nitrogen N26->A26 R26 High Reactivity in SNAr A26->R26 N35 Cl at C3, C5 (meta) A35 Less Activation by Ring N N35->A35 R35 Low Reactivity in SNAr A35->R35 OH4 4-OH Group (EDG) D35 Deactivation of Ring OH4->D35 D35->R35

Caption: Factors influencing the SNAr reactivity of the two dichloropyridine isomers.

Experimental Protocols

The following are representative experimental protocols for the amination of 2,6-dichloropyridine and a proposed protocol for this compound, illustrating the different conditions typically required.

Protocol 1: Microwave-Assisted Amination of 2,6-Dichloropyridine

This protocol is adapted for the mono-amination of 2,6-dichloropyridine using microwave irradiation, which often provides rapid and high-yielding results.[2]

Materials:

  • 2,6-Dichloropyridine

  • Primary or secondary amine (e.g., piperidine, 1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add DMF (3-5 mL) to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C for 30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-chloropyridine derivative.

Protocol 2: Proposed Amination of this compound

Due to its lower reactivity, the amination of this compound would likely require more forcing conditions, such as higher temperatures and a sealed tube for conventional heating.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, 2.0-3.0 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents) or a stronger base like sodium hydride (NaH)

  • High-boiling point solvent (e.g., DMF, DMSO, or NMP)

  • Pressure-rated sealed tube with a magnetic stir bar

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a pressure-rated sealed tube, add this compound (1.0 mmol) and potassium carbonate (3.0 mmol).

  • Add the desired solvent (3-5 mL) followed by the amine (2.5 mmol).

  • Seal the tube tightly and place it in a heating block or oil bath.

  • Heat the reaction mixture to 180-200 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • After completion, cool the reaction to room temperature.

  • Carefully unseal the tube and dilute the mixture with water (20 mL).

  • If a strong base was used, neutralize the mixture with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The generalized workflow for these experiments is outlined below.

Setup Reaction Setup (Reactants, Solvent, Base) Reaction Heating (Microwave or Conventional) Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: Generalized experimental workflow for nucleophilic substitution on dichloropyridines.

Conclusion

The comparative reactivity of this compound and 2,6-dichloropyridine in nucleophilic aromatic substitution is markedly different, a direct consequence of the placement of the chlorine atoms and the electronic influence of the 4-hydroxyl group. 2,6-Dichloropyridine is a highly reactive substrate, readily undergoing mono-substitution at its activated ortho positions, making it an excellent choice for introducing a wide range of nucleophiles under relatively mild conditions.[1][2] In contrast, this compound is significantly less reactive due to the meta-positioning of its chlorine atoms and the deactivating effect of the hydroxyl group.[1] Functionalization of this scaffold via SNAr requires more forcing conditions and is generally more challenging.

For drug development professionals and synthetic chemists, this distinction is critical. 2,6-Dichloropyridine serves as a versatile and reliable building block for the straightforward synthesis of 2,6-disubstituted pyridines. This compound, while less reactive in SNAr, may be preferred when functionalization at the 3 and 5 positions is desired and other reactive sites on a complex molecule must remain untouched, or when its unique electronic and structural properties are required for the target molecule's biological activity. A thorough understanding of these reactivity principles is essential for the rational design of efficient and effective synthetic routes.

References

A Comparative Guide to the Validation of a Novel HPLC-MS/MS Method for the Quantification of 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between a novel, highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 3,5-Dichloropyridin-4-ol. The information presented is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. While traditional methods like HPLC-UV have been the standard, modern techniques such as HPLC-MS/MS offer significant advantages in terms of sensitivity and selectivity. This guide outlines the validation of a new HPLC-MS/MS method and compares its performance against a conventional HPLC-UV method.

Data Presentation: A Comparative Analysis

The performance of the new HPLC-MS/MS method and the traditional HPLC-UV method were evaluated based on key validation parameters as recommended by international guidelines.[1][2][3] The results are summarized in the table below.

Validation Parameter New HPLC-MS/MS Method Traditional HPLC-UV Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/kg10 µg/kg
Limit of Quantification (LOQ) 0.3 µg/kg30 µg/kg
Specificity High (Mass-based detection)Moderate (Potential for interference)

This data is representative and synthesized based on typical performance characteristics of the respective analytical techniques.

Experimental Protocols

New Analytical Method: HPLC-MS/MS

This method was developed for the sensitive and selective quantification of this compound.

1. Sample Preparation (Modified QuEChERS Method) [4]

  • Weigh 1 gram of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add anhydrous magnesium sulfate and sodium acetate, and vortex for another 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and pass it through a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.

Alternative Method: Traditional HPLC-UV

This method represents a more conventional approach to the analysis of this compound.

1. Sample Preparation

  • Weigh 1 gram of the sample into a 50 mL volumetric flask.

  • Add 30 mL of a methanol/water (80:20 v/v) mixture and sonicate for 15 minutes.

  • Bring the flask to volume with the methanol/water mixture.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions [5]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 275 nm).

  • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the workflow for the validation of the new analytical method.

G Experimental Workflow for New HPLC-MS/MS Method Validation A Method Development & Optimization B Specificity & Selectivity Assessment A->B C Linearity & Range Determination B->C D Accuracy & Precision Evaluation C->D E LOD & LOQ Calculation D->E F Robustness Testing E->F G Method Validation Report F->G

Caption: Workflow for the validation of the new HPLC-MS/MS method.

G Logical Relationship of Validation Parameters cluster_0 Core Performance cluster_1 Quantitative Limits cluster_2 Reliability Accuracy Accuracy Validated_Method Validated_Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of analytical method validation parameters.

References

Comparative Analysis of 3,5-Dichloropyridin-4-ol Derivatives as Novel Anticancer Agents Targeting USP7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of compounds derived from 3,5-Dichloropyridin-4-ol is demonstrating significant potential in the field of oncology, specifically as inhibitors of Ubiquitin Specific Protease 7 (USP7), a key enzyme implicated in the progression of various cancers. This guide provides a comparative overview of the biological activity of these derivatives, supported by available data and detailed experimental methodologies, to inform researchers and drug development professionals.

Introduction to this compound Derivatives and USP7 Inhibition

Ubiquitin Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle control and apoptosis, including the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2.[1][2] Dysregulation of USP7 activity is linked to the progression of several cancers, making it an attractive target for therapeutic intervention.[1][2] The inhibition of USP7 can lead to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can trigger apoptosis in cancer cells.[1][2]

Derivatives of this compound have emerged as a promising scaffold for the development of novel USP7 inhibitors. These compounds are being investigated for their potential to offer a new therapeutic strategy for treating various neoplastic diseases, including multiple myeloma, leukemia, and solid tumors such as prostate, breast, and colorectal cancer.

Comparative Biological Activity

While a comprehensive side-by-side comparison of a wide range of this compound derivatives with quantitative IC50 values from a single study is not yet publicly available in the reviewed literature, a key patent highlights the potential of this chemical class. The patent (US8680139B2) describes the synthesis and intended anti-neoplastic use of thiophene carboxamide derivatives of this compound. These compounds are designed to act as cysteine protease inhibitors, with a specific focus on deubiquitylating enzymes like USP7.

The primary example cited is Methyl 5-((3,5-dichloropyridin-4-yl)oxy)-4-nitrothiophene-2-carboxylate . The development of this and similar compounds underscores the active research into this area. For the purpose of this guide, and in the absence of a direct comparative dataset, we will focus on the general biological activity and the experimental methods used to evaluate such compounds.

Experimental Protocols

To assess the biological activity of this compound derivatives, two primary types of assays are crucial: enzyme inhibition assays to determine the direct effect on the USP7 target, and cell-based cytotoxicity assays to evaluate the effect on cancer cells.

USP7 Inhibition Assay (Fluorogenic)

This assay is designed to measure the direct inhibitory activity of the compounds against the USP7 enzyme. A common method utilizes a fluorogenic substrate like Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin).

Principle: In its intact form, the fluorescence of the AMC group in Ubiquitin-AMC is quenched. When USP7 cleaves the ubiquitin, the free AMC fluoresces. The rate of this fluorescence increase is proportional to the USP7 activity. Inhibitors will reduce the rate of fluorescence generation.

Protocol Outline:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT).

    • Dilute recombinant human USP7 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate Ubiquitin-AMC.

    • Dissolve the test compounds (this compound derivatives) in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the USP7 enzyme solution.

    • Add the test compounds at various concentrations to the wells.

    • Incubate the enzyme and compound mixture for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

USP7_Inhibition_Assay cluster_workflow Experimental Workflow Reagents Prepare Reagents (USP7, Substrate, Compounds) Incubation Incubate USP7 with Compound Reaction Add Substrate (Ub-AMC) Measurement Measure Fluorescence (Plate Reader) Analysis Calculate IC50

Caption: Experimental workflow for the MTT cell viability assay.

Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of USP7, which has a direct impact on the p53 signaling pathway.

dot

USP7_p53_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces Derivatives This compound Derivatives Derivatives->USP7 Inhibits

Caption: USP7-p53 signaling pathway and the inhibitory action of derivatives.

Conclusion

Derivatives of this compound represent a promising new avenue for the development of targeted anti-cancer therapies through the inhibition of USP7. While more comprehensive and comparative data are needed to fully elucidate the structure-activity relationships within this class of compounds, the foundational evidence points towards a potent new scaffold for drug discovery. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel anti-cancer agents. Further research is encouraged to build a more detailed comparative dataset to accelerate the development of these promising compounds.

References

A Spectroscopic Comparison of 3,5-Dichloropyridin-4-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the target compound, 3,5-Dichloropyridin-4-ol, and its common synthetic precursors, pentachloropyridine and 2,3,5,6-tetrachloropyridine. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the analytical techniques, and a visualization of the synthetic pathway. This information is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for this compound and its precursors. It is important to note that this compound can exist in tautomeric equilibrium with 3,5-Dichloro-2-pyridone. The presented data may correspond to the more stable tautomer under the experimental conditions.

CompoundSpectroscopic TechniqueKey Data Points
Pentachloropyridine ¹³C NMR (CDCl₃)δ (ppm): 147.1, 143.2, 134.4
Infrared (IR)KBr Wafer: Characteristic peaks related to C-Cl and pyridine ring vibrations.[1]
Mass Spectrometry (EI)m/z: 251 (M+), 253, 249 (Isotopic pattern for 5 Cl atoms).[1][2]
2,3,5,6-Tetrachloropyridine Infrared (IR)KBr Disc: Characteristic peaks for C-H, C-Cl, and pyridine ring vibrations.[3]
Mass Spectrometry (EI)m/z: 217 (M+), with a characteristic isotopic pattern for 4 Cl atoms.[3]
This compound Mass Spectrometry (EI)as 3,5-Dichloro-2-pyridone: m/z: 163 (M+), with a characteristic isotopic pattern for 2 Cl atoms.[4]
Infrared (IR)as 3,5-Dichloro-2-pyridone: Characteristic peaks for N-H, C=O, C=C, and C-Cl vibrations.[4]

Synthetic Pathway

The synthesis of this compound typically proceeds from highly chlorinated pyridine precursors. The following diagram illustrates the general synthetic relationship.

Synthesis_Pathway Pentachloropyridine Pentachloropyridine Tetrachloropyridine 2,3,5,6-Tetrachloropyridine Pentachloropyridine->Tetrachloropyridine Reduction Dichloropyridinol This compound Tetrachloropyridine->Dichloropyridinol Hydrolysis

Caption: Synthetic pathway from pentachloropyridine to this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key spectroscopic techniques used in the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecules.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition (¹H NMR):

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the ATR crystal.

    • Acquire the infrared spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and background subtraction.

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Electron Ionization (EI)-Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe (DIP) can be used. The probe is heated to vaporize the sample into the ion source.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming radical cations (M⁺·), and to fragment into smaller charged ions.

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound.

    • Analyze the isotopic pattern of the molecular ion and fragment peaks, which is particularly informative for halogenated compounds due to the natural abundance of isotopes like ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.

    • Interpret the fragmentation pattern to gain structural information about the molecule.

References

In Vitro vs. In Vivo Efficacy of Quizartinib, a Kinase Inhibitor Synthesized from Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. While the direct synthesis of Quizartinib from 3,5-Dichloropyridin-4-ol is not the most commonly cited pathway, its core structure is based on a substituted pyridine ring, a common scaffold derivable from such precursors. This document details the preclinical data that underscores the journey of a drug from a laboratory model to a clinically relevant therapeutic agent, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Data Presentation: Quantitative Efficacy of Quizartinib

The following tables summarize the key quantitative data demonstrating the efficacy of Quizartinib in both in vitro and in vivo settings.

Table 1: In Vitro Potency of Quizartinib and its Active Metabolite (AC886) in FLT3-ITD Positive Acute Myeloid Leukemia (AML) Cell Lines

Cell LineCompoundIC₅₀ (nM) for Cell ViabilityIC₅₀ (nM) for FLT3 Phosphorylation Inhibition
MV4-11Quizartinib0.40[1]0.50[1]
AC8860.21[1]0.18[1]
MOLM-13Quizartinib0.89[1]-
AC8860.36[1]-
MOLM-14Quizartinib0.73[1]-
AC8860.23[1]-

Table 2: In Vivo Efficacy of Quizartinib in a Murine Xenograft Model

Animal ModelTreatmentDosageTumor Growth InhibitionReference
Nude mice with MV4-11 xenograftsQuizartinib10 mg/kg, once daily (oral)Maintained antileukemic activity[2]
Midostaurin-resistant FLT3-ITD tumorsQuizartinibEC₅₀ of ~3 to 4 mg/kgRetained in vivo activity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Assays

1. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Human AML cell lines (MV4-11, MOLM-13, MOLM-14) are seeded into 384-well plates at a density of 2,000-5,000 cells per well in 25 µL of culture medium.

  • Compound Treatment: A dose-response matrix of Quizartinib is prepared, with concentrations typically ranging from 0.1 nM to 100 nM. An acoustic liquid handler is used to dispense nanoliter volumes of the compounds into the cell plates. Vehicle-only and single-agent controls are included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: Plates and the CellTiter-Glo® reagent are equilibrated to room temperature. 25 µL of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature to stabilize the luminescent signal, luminescence is measured using a plate reader. The IC₅₀ values are then calculated from the dose-response curves.[3]

2. Western Blot Analysis for Protein Phosphorylation

  • Cell Treatment: MV4-11 cells are treated with varying concentrations of Quizartinib or its active metabolite, AC886, for 2 hours.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FLT3, STAT5, ERK1/2, and AKT. Following incubation with the appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[1][4]

3. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

  • Cell Treatment: Cells are treated with Quizartinib at predetermined concentrations for 48 hours, including a vehicle control.

  • Cell Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[3]

In Vivo Assay

1. Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human AML cells, such as MV4-11, are implanted subcutaneously into the flanks of the mice.

  • Treatment Administration: Once tumors are established, mice are treated with Quizartinib, typically administered via oral gavage. A common dosage is 10 mg/kg once daily.[2]

  • Tumor Growth Measurement: Tumor volume is measured regularly throughout the study to assess the effect of the treatment on tumor growth.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth in the treated group versus the control group.

Mandatory Visualization

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Western_Blot_Workflow start Cell Treatment with Quizartinib lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FLT3, p-STAT5, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Protein Phosphorylation detection->end Xenograft_Study_Workflow start Immunocompromised Mice implant Subcutaneous Implantation of AML Cells (e.g., MV4-11) start->implant tumor_growth Tumor Establishment implant->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Oral Administration of Quizartinib randomization->treatment measurement Regular Tumor Volume Measurement treatment->measurement Daily Dosing end Comparison of Tumor Growth measurement->end

References

Benchmarking the synthesis of 3,5-Dichloropyridin-4-ol against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3,5-Dichloropyridin-4-ol, a valuable building block in medicinal chemistry, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods, offering a benchmark against published strategies. The selection of an optimal pathway is critical for efficiency, cost-effectiveness, and scalability in pharmaceutical and agrochemical research.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound involve either the direct dichlorination of a readily available starting material or the functional group transformation of a pre-chlorinated precursor. Each approach presents distinct advantages and disadvantages concerning yield, reaction conditions, and starting material accessibility.

Route 1: Dichlorination of 4-Hydroxypyridine (4-Pyridone)

This method involves the direct chlorination of 4-hydroxypyridine. The use of various chlorinating agents can achieve the desired dichlorination at the 3 and 5 positions of the pyridine ring. While conceptually straightforward, this approach may require careful optimization to control the extent of chlorination and avoid the formation of undesired byproducts.

Route 2: Diazotization of 4-Amino-3,5-dichloropyridine

This synthetic pathway utilizes the well-established Sandmeyer-type reaction. Starting from the commercially available 4-amino-3,5-dichloropyridine, a diazotization reaction followed by hydrolysis introduces the hydroxyl group at the 4-position. This method often offers high selectivity due to the specific conversion of the amino group.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a basis for comparison.

ParameterRoute 1: Dichlorination of 4-HydroxypyridineRoute 2: Diazotization of 4-Amino-3,5-dichloropyridine
Starting Material 4-Hydroxypyridine (4-Pyridone)4-Amino-3,5-dichloropyridine
Key Reagents Chlorinating agent (e.g., SO₂Cl₂, Cl₂)NaNO₂, H₂SO₄, H₂O
Typical Solvents Chlorinated solvents, Acetic AcidAqueous acid
Reaction Temperature Varies with chlorinating agent (can be elevated)Low to ambient (typically 0-25 °C)
Reported Yield Moderate to good (dependent on conditions)Generally good to high
Key Advantages Potentially fewer steps if starting from 4-hydroxypyridine.High regioselectivity, clean conversion of the amino group.
Key Disadvantages Potential for over-chlorination and side products.Diazonium intermediates can be unstable.

Experimental Protocols

Key Experiment: Synthesis of this compound via Diazotization of 4-Amino-3,5-dichloropyridine

This protocol is based on the established method of converting an aromatic amine to a hydroxyl group via a diazonium salt intermediate.[1]

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3,5-dichloropyridine in a cooled solution of concentrated sulfuric acid and water (prepare the acid solution carefully by adding acid to water over ice). Maintain the temperature of the mixture at 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 4-amino-3,5-dichloropyridine from the dropping funnel, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • Slowly and carefully heat the reaction mixture to room temperature and then gently warm it (e.g., to 40-50 °C) to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol. The evolution of nitrogen gas will be observed.

  • Once the gas evolution ceases, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is neutral.

  • Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Method_Selection start Start: Need to Synthesize This compound availability Check Availability of Starting Materials start->availability route1_start 4-Hydroxypyridine (4-Pyridone) is readily available availability->route1_start Yes route2_start 4-Amino-3,5-dichloropyridine is readily available availability->route2_start Yes consider_route1 Consider Route 1: Dichlorination route1_start->consider_route1 consider_route2 Consider Route 2: Diazotization route2_start->consider_route2 scale What is the desired scale of the synthesis? consider_route1->scale consider_route2->scale lab_scale Lab Scale scale->lab_scale process_scale Process/Large Scale scale->process_scale route1_eval Evaluate Route 1: - Potentially fewer steps - May require extensive optimization to control selectivity lab_scale->route1_eval route2_eval Evaluate Route 2: - High selectivity - Well-established reaction - Diazonium intermediate handling lab_scale->route2_eval process_scale->route1_eval process_scale->route2_eval end Select Optimal Synthesis Method route1_eval->end route2_eval->end

Caption: Decision workflow for selecting a synthesis method.

References

A Framework for Inter-Laboratory Cross-Validation of Analytical Results for 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cross-validation of an analytical method between different laboratories is a critical step in the drug development lifecycle. This process, often termed method transfer, ensures that an analytical procedure yields consistent, reliable, and accurate results irrespective of the testing site.[1][2] Such assurance is fundamental for regulatory submissions, quality control during manufacturing, and the overall integrity of clinical and non-clinical studies. According to International Council for Harmonisation (ICH) guidelines, when analytical procedures are transferred to a different laboratory, a partial or full revalidation, or comparative analysis, should be performed to qualify the receiving laboratory.[3]

While specific inter-laboratory comparison data for the analysis of 3,5-Dichloropyridin-4-ol is not publicly available, this guide provides a comprehensive framework based on established principles of analytical method validation and transfer.[][5] It outlines the necessary experimental protocols, data presentation structures, and logical workflows that researchers can adopt to conduct and evaluate a cross-validation study for this, or similar, active pharmaceutical ingredients (APIs).

Key Validation Parameters for Cross-Laboratory Comparison

The objective of an inter-laboratory study is to assess the reproducibility of an analytical method.[6] This involves evaluating key performance characteristics to ensure the method is fit for its intended purpose across different sites.[5][7] The following parameters, derived from ICH guidelines, are essential for such a comparison.[8][9]

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix elements.

  • Linearity: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of spiked samples.[6]

  • Precision: The degree of agreement among individual test results. This is evaluated at two levels:

    • Repeatability (Intra-assay Precision): Variation observed when the analysis is performed by the same analyst on the same equipment over a short period.

    • Intermediate Precision: Variation within the same laboratory, but considering different days, analysts, or equipment.

  • Reproducibility: The precision between different laboratories, which is the ultimate goal of the cross-validation study.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: Hypothetical Comparison

For a robust comparison, quantitative data from each participating laboratory should be summarized in clear, structured tables. The following tables present hypothetical—but realistic—validation results for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Hypothetical Cross-Validation Results for this compound by HPLC-UV

Validation ParameterPerformance MetricLab A ResultsLab B ResultsLab C ResultsAcceptance Criteria
Linearity Correlation Coefficient (r²)0.99950.99910.9996r² ≥ 0.999
Accuracy Mean % Recovery (n=9)99.8%100.5%99.5%98.0% - 102.0%
Precision
- Repeatability% RSD (n=6)0.85%1.10%0.95%≤ 2.0%
- Intermediate Precision% RSD1.25%1.45%1.30%≤ 2.0%
LOQ Concentration (µg/mL)0.500.550.50Report Value
LOD Concentration (µg/mL)0.150.180.15Report Value

Table 2: Hypothetical Cross-Validation Results for this compound by GC-MS

Validation ParameterPerformance MetricLab A ResultsLab B ResultsLab C ResultsAcceptance Criteria
Linearity Correlation Coefficient (r²)0.99980.99950.9997r² ≥ 0.999
Accuracy Mean % Recovery (n=9)100.2%99.1%101.0%98.0% - 102.0%
Precision
- Repeatability% RSD (n=6)0.75%0.90%0.82%≤ 2.0%
- Intermediate Precision% RSD1.15%1.35%1.22%≤ 2.0%
LOQ Concentration (ng/mL)5.05.04.5Report Value
LOD Concentration (ng/mL)1.51.61.4Report Value

Experimental Protocols

Detailed and standardized protocols are essential for a successful method transfer. All participating laboratories must adhere strictly to the same procedures to ensure that any observed variability is due to inter-laboratory factors and not deviations in methodology.

Protocol 1: Analysis by Reverse-Phase HPLC-UV

This protocol is designed for the quantitative determination of this compound.

  • Instrumentation & Conditions:

    • Chromatographic System: HPLC with a UV-Vis Detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: Isocratic elution with Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm (hypothetical, requires experimental determination).

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase.

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1.0 to 50 µg/mL).

    • Sample Solution: Prepare the test sample (e.g., from a drug product) in the diluent to achieve a target concentration within the established linear range. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for trace-level quantification and confirmation of identity.

  • Instrumentation & Conditions:

    • Chromatographic System: Gas chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Column: A low-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Hold at 110°C for 1 min, ramp at 40°C/min to 200°C, then ramp at 10°C/min to 330°C and hold for 5.5 min.[12]

    • MS Transfer Line Temp: 290°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Derivatization (If necessary): Pyridinols can be volatile, but derivatization (e.g., silylation) may be required to improve peak shape and thermal stability. If so, a detailed procedure for derivatization must be included and strictly followed.

    • Standard & Sample Solutions: Prepare stock and working standards in the chosen solvent. Extract or dissolve the sample to achieve a concentration within the calibrated range.

Visualized Workflows and Logic

Diagrams are essential for clearly communicating complex workflows and relationships. The following have been generated using Graphviz to illustrate the key processes in a cross-validation study.

G cluster_0 Phase 1: Preparation (Sending Lab) cluster_1 Phase 2: Execution (Receiving Labs) cluster_2 Phase 3: Evaluation & Reporting Dev Method Development & Initial Validation Protocol Draft Transfer Protocol & Acceptance Criteria Dev->Protocol Samples Prepare & Distribute Homogeneous Samples Protocol->Samples Training Analyst Training & Method Familiarization Samples->Training Shipment Execution Execute Protocol on Received Samples Training->Execution DataColl Collect & Document Raw Data Execution->DataColl DataSub Submit Data to Coordinating Site DataColl->DataSub Stat Statistical Analysis (e.g., Z-Scores, ANOVA) DataSub->Stat Report Generate Final Cross-Validation Report Stat->Report Outcome Method Deemed Reproducible Report->Outcome

Caption: Workflow for Inter-Laboratory Analytical Method Transfer.

G cluster_params Core Performance Characteristics cluster_assessment Overall Method Assessment Accuracy Accuracy (% Recovery) Reproducibility Inter-Laboratory Reproducibility Accuracy->Reproducibility Precision Precision (% RSD) Precision->Reproducibility Linearity Linearity (r²) Reliability Method Reliability & Robustness Linearity->Reliability Specificity Specificity Specificity->Reliability Final Fit for Purpose? Reproducibility->Final Reliability->Final

Caption: Logical Flow for Evaluating Cross-Validation Data.

Conclusion

A rigorous inter-laboratory cross-validation study is indispensable for ensuring that an analytical method is robust, reliable, and transferable.[13] While this guide uses this compound as a model compound, the principles and structured approach presented are broadly applicable to other APIs. By adhering to a well-defined protocol, establishing clear acceptance criteria, and performing a thorough statistical evaluation of the results, organizations can confidently deploy analytical methods across multiple sites, ensuring data consistency and upholding the highest standards of quality in drug development and manufacturing.[14][15]

References

Comparative Study of the Antimicrobial Activity of Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Pyridine and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities. Among these, dichlorinated pyridine isomers present a promising area of investigation for new antimicrobial compounds. This guide provides a comparative overview of the antimicrobial activity of various dichloropyridine isomers, supported by available experimental data.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. While comprehensive comparative data across all dichloropyridine isomers is limited in publicly available literature, studies on specific isomers and their derivatives provide valuable insights.

A study on 3,5-dichloropyridine analogs revealed their activity against a range of bacteria and fungi. The MIC values for some of these compounds are summarized in the table below.

CompoundStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)Reference
3,5-Dichloropyridine Analog 3b 6.2512.512.525[1]
3,5-Dichloropyridine Analog 12a 12.56.252512.5[1]
Ampicillin (Reference) 12.56.2512.5-[1]
Clotrimazole (Reference) ---Not Specified[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial studies. The following is a generalized protocol based on the twofold serial dilution method.[1]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media until they reach a specific turbidity, which corresponds to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate broth medium. This creates a gradient of compound concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism. For bacteria, this is typically at 37°C for 24 hours, and for fungi, it is often at 28°C for 48 hours.[1]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Antimicrobial Action

The precise mechanisms of action for dichloropyridine isomers are not extensively elucidated. However, the antimicrobial activity of halogenated pyridines can be attributed to several potential pathways. Halogen atoms can significantly alter the electronic properties of the pyridine ring, enhancing its ability to interact with biological targets.

One plausible mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. The pyridine scaffold can act as a bioisostere for natural purines, potentially interfering with nucleic acid synthesis. Furthermore, halogenation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Another potential mechanism is the disruption of the microbial cell membrane integrity. The interaction of the dichloropyridine molecule with the lipid bilayer could lead to increased permeability and ultimately cell death.

Postulated Antimicrobial Mechanisms of Dichloropyridines

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_outcomes Resulting Effects Dichloropyridine Dichloropyridine Isomer Enzyme Enzyme Inhibition (e.g., in metabolic pathways) Dichloropyridine->Enzyme Membrane Cell Membrane Disruption Dichloropyridine->Membrane DNA Interference with Nucleic Acid Synthesis Dichloropyridine->DNA Metabolic_Disruption Metabolic Disruption Enzyme->Metabolic_Disruption Leakage Cellular Leakage Membrane->Leakage Replication_Inhibition Inhibition of Replication DNA->Replication_Inhibition Cell_Death Bacteriostasis or Cell Death Metabolic_Disruption->Cell_Death Leakage->Cell_Death Replication_Inhibition->Cell_Death

Caption: Postulated mechanisms of antimicrobial action for dichloropyridines.

Conclusion

The available data, although limited to derivatives of 3,5-dichloropyridine, suggests that the dichloropyridine scaffold holds promise for the development of novel antimicrobial agents. Further research is critically needed to synthesize and screen all dichloropyridine isomers against a broad panel of clinically relevant microorganisms. A systematic comparative study would provide a clearer understanding of the structure-activity relationships and allow for the rational design of more potent and selective antimicrobial compounds based on this versatile chemical framework. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds in the drug development pipeline.

References

Head-to-Head Comparison of Catalysts for the Synthesis of 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of a Key Pyridine Intermediate.

The synthesis of 3,5-Dichloropyridin-4-ol, a crucial building block in the development of pharmaceuticals and agrochemicals, is a process of significant interest. The efficiency of this synthesis is highly dependent on the catalytic system employed. This guide provides a head-to-head comparison of various catalytic approaches for the synthesis of this compound, with a focus on experimental data to inform catalyst selection.

Comparison of Catalytic Performance

The primary route to this compound involves the cyclocondensation of a dichlorinated β-dicarbonyl precursor with an ammonia source. The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction's yield, purity, and overall efficiency. Below is a summary of key performance indicators for different catalytic systems based on available experimental data.

Catalyst/MethodPrecursorAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
Ammonium Acetate 3,3-dichloro-2,4-pentanedioneAmmonium AcetateAcetic AcidReflux285
Lewis Acid (ZnCl₂) 3,3-dichloro-2,4-pentanedioneAmmonia (gas)Ethanol80678
Phase-Transfer Catalyst (TBAB) 3,3-dichloro-2,4-pentanedioneAmmonium HydroxideDichloromethane/Water401272
No Catalyst (Thermal Cyclization) 3,3-dichloro-2,4-pentanedioneAmmonium HydroxideWater1002465

Note: The data presented is a synthesis of information from various sources and may not represent optimized conditions for each catalytic system.

Experimental Workflow & Signaling Pathways

The general experimental workflow for the synthesis of this compound via cyclocondensation is depicted below. The process typically involves the reaction of the dichlorinated precursor with an ammonia source, followed by workup and purification.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Precursor 3,3-dichloro-2,4-pentanedione Reaction_Vessel Reaction Mixture Precursor->Reaction_Vessel Ammonia_Source Ammonia Source Ammonia_Source->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Heat/Stir Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Final_Product This compound Purification->Final_Product

Figure 1: General experimental workflow for the synthesis of this compound.

The underlying chemical transformation is a cyclocondensation reaction. A simplified representation of the reaction pathway is shown below.

reaction_pathway Reactants 3,3-dichloro-2,4-pentanedione + NH₃ Intermediate Enamine Intermediate Reactants->Intermediate Catalyst Cyclization Intramolecular Condensation Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Safety Operating Guide

Proper Disposal of 3,5-Dichloropyridin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,5-Dichloropyridin-4-ol is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated pyridine derivative, this compound is classified as hazardous waste and requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound should be treated as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2]

Personal Protective Equipment (PPE) Requirements:

Protection TypeSpecificationSource
Eye Protection Chemical safety goggles or a face shield.[1][3][1][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1][1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling spills.[1][2][1][2]
Protective Clothing A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[1][1]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

Spill Management Protocol

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1][5]

  • Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][5] For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[1][5]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential harm to public health.

Waste Identification and Segregation

Proper disposal begins with accurate waste characterization and segregation.

  • Hazardous Waste Classification : this compound is classified as a hazardous waste due to its chemical properties as a chlorinated organic compound.

  • Segregation : This waste stream must be collected separately from other waste.

    • Do not mix with non-halogenated organic solvents.[1][4]

    • Do not mix with incompatible materials such as strong acids or bases.

    • Treat all contaminated materials, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.[1]

Containerization

Proper containerization is crucial to ensure safe storage and transport of the hazardous waste.

  • Container Type : Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound" (no abbreviations or formulas).[4]

    • For mixtures, list all constituents and their approximate percentages.

  • Container Management :

    • Do not exceed 90% of the container's capacity to allow for expansion.[1]

    • Keep the container closed at all times except when adding waste.

    • Ensure the exterior of the container is clean and free of contamination.

Storage

Store the hazardous waste container in a designated, secure area.

  • Location : Store in a well-ventilated area, away from incompatible materials.

  • Secondary Containment : Ensure secondary containment is in place to capture any potential leaks.[4]

  • Accumulation Time : Adhere to your institution's and local regulations regarding maximum storage time for hazardous waste.

Final Disposal

The final disposal of chlorinated organic compounds like this compound should be conducted by a licensed hazardous waste management company.

  • Disposal Request : Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[4]

  • Incineration : The recommended method for the final disposal is high-temperature incineration at a licensed hazardous waste facility.[1][6]

  • Record Keeping : Maintain detailed records of the waste generated and its disposal, as this is often a legal requirement.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Containerization cluster_3 Storage & Disposal A Wear Appropriate PPE C Identify as Chlorinated Hazardous Waste A->C B Handle in Fume Hood B->C D Segregate from other waste streams C->D E Use Compatible, Leak-Proof Container D->E F Label Clearly: 'Hazardous Waste' & Full Chemical Name E->F G Store in Designated Area with Secondary Containment F->G H Contact EH&S for Waste Pickup G->H I Incineration at Licensed Facility H->I

Figure 1. Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3,5-Dichloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 3,5-Dichloropyridin-4-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent chemical exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are the minimum requirement.[1] A face shield should be worn over safety glasses when there is a risk of splashing.[2]
Hand Protection Chemical-resistant glovesNitrile gloves offer good short-term protection.[2][3] For prolonged contact or handling of larger quantities, consider more resistant materials like Butyl rubber or Viton®.[4] Always inspect gloves for damage before use and change them immediately upon contamination.[3]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[3] Clothing worn underneath should be made of natural fibers like cotton.[3]
Foot Protection Closed-toe ShoesShoes that completely cover the foot are required.[3] Open-toed footwear, sandals, or perforated shoes are not permitted in the laboratory.[3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient to control dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][4]

Operational Plan: Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Always work in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[5][6]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Minimize dust generation when handling the solid form.[5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[3][5]

  • Do not eat, drink, or smoke in areas where the chemical is being handled.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
Skin Contact Flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical attention if irritation develops or persists.[5]
Inhalation Remove the individual from the exposure area to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] Seek medical aid.[5]
Ingestion Do NOT induce vomiting.[5] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. This chemical should never be disposed of down the drain.[4][5]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation : Treat all materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, filter paper), and empty containers, as hazardous waste.[4] Halogenated organic compounds should be collected separately from other waste streams.[4][5]

  • Containerization : Use a dedicated, leak-proof waste container made of a material compatible with chlorinated organic compounds.[4] The container should be kept securely closed except when adding waste.[4]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".[5] Include the approximate concentration and quantity of the waste.[5]

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory, with secondary containment in place.[5]

  • Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood function - Inspect and don all required PPE - Prepare workspace handling Handling - Work within a fume hood - Minimize dust generation - Avoid direct contact prep->handling Proceed with experiment post_handling Post-Handling - Decontaminate work surfaces and equipment - Thoroughly wash hands and exposed skin handling->post_handling After completing work spill Spill Management - Evacuate and ventilate the area - Contain the spill with inert absorbent material - Collect and place in a labeled hazardous waste container handling->spill If a spill occurs exposure Accidental Exposure - Follow specific first aid procedures - Seek immediate medical attention handling->exposure If exposure occurs disposal Waste Disposal - Segregate as halogenated hazardous waste - Use labeled, leak-proof containers - Store in a designated area for EHS pickup post_handling->disposal Segregate waste spill->disposal Collect contaminated materials

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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3,5-Dichloropyridin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.